6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHORQLTGXZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468759 | |
| Record name | 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899429-04-0 | |
| Record name | 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-8-methyltriazolo[1,5-a]pyridine
This technical guide provides a comprehensive overview of the known chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes its core chemical data, discusses its potential applications based on the broader class of triazolopyridine compounds, and outlines the current landscape of available experimental data.
Core Chemical Properties
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a solid chemical compound.[1] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 899429-04-0 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Solid | [1] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine are not explicitly described in currently available scientific literature. However, the broader class of triazolo[1,5-a]pyridines are known to be valuable intermediates in organic synthesis.[2] The presence of a bromine atom on the pyridine ring suggests potential for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are common methods for introducing molecular diversity and building more complex molecules. The triazolopyridine core itself is a key pharmacophore in medicinal chemistry.
Potential Applications in Drug Discovery
While specific biological activity for 6-Bromo-8-methyltriazolo[1,5-a]pyridine has not been reported, the triazolopyridine scaffold is a well-established privileged structure in drug discovery. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[3] The structural motif is recognized for its ability to participate in various biological interactions, making it a valuable starting point for the design of novel therapeutic agents.
Spectral and Experimental Data
A comprehensive search of scientific databases did not yield specific publicly available spectral data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 6-Bromo-8-methyltriazolo[1,5-a]pyridine. Similarly, detailed experimental protocols for its analysis and any involvement in specific signaling pathways or experimental workflows have not been documented in the accessible literature.
Logical Relationship for Potential Synthetic Utility
The following diagram illustrates a generalized logical workflow for how a researcher might approach the utilization of 6-Bromo-8-methyltriazolo[1,5-a]pyridine in a drug discovery context, based on its chemical structure.
Caption: Generalized workflow for the synthetic utilization of 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Conclusion
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a chemical compound with a defined molecular structure and some basic known properties. While specific experimental data regarding its synthesis, physical properties, and biological activity are currently limited in the public domain, its structural features, particularly the presence of the triazolopyridine scaffold and a reactive bromine atom, suggest its potential as a valuable building block in medicinal chemistry and drug discovery. Further research is required to fully elucidate its chemical and biological profile.
References
In-Depth Technical Guide: 6-Bromo-8-methyltriazolo[1,5-a]pyridine (CAS 899429-04-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a heterocyclic compound belonging to the[1][2][3]triazolo[1,5-a]pyridine class of molecules.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable building block for the synthesis of potential therapeutic agents. While detailed, publicly available research on the specific biological activity of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is limited, the broader class of[1][2][3]triazolo[1,5-a]pyridines has been explored for a range of applications, including as kinase inhibitors and anticancer agents. This guide provides a summary of the available chemical and physical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, along with a generalized synthetic approach and a discussion of the potential, albeit not experimentally verified, biological relevance based on related compounds.
Chemical and Physical Properties
The fundamental properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine are summarized in the table below, based on information from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 899429-04-0 | [2] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| SMILES | Cc1cc(Br)cn2c1ncn2 | N/A |
| InChI | InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 | N/A |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
Below is a conceptual workflow for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. This is an illustrative procedure based on common organic chemistry principles for this heterocyclic system and should be adapted and optimized under appropriate laboratory conditions.
References
physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a heterocyclic organic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Triazolopyridine derivatives have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic placement of a bromine atom and a methyl group on the triazolopyridine core provides handles for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery and development. This document provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, along with insights into its synthesis and potential biological relevance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is presented below. Due to the limited availability of publicly accessible experimental data for this specific compound, some properties remain to be determined.
| Property | Value | Source |
| CAS Number | 899429-04-0 | [1] |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| SMILES String | Cc1cc(Br)cn2ncnc12 | |
| InChI Key | OYGHORQLTGXZKY-UHFFFAOYSA-N |
Spectroscopic Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is not published in readily accessible literature, the general synthesis of triazolo[1,5-a]pyridines is well-established. A plausible synthetic route can be conceptualized based on known methodologies for analogous structures.
A common approach involves the cyclization of a substituted 2-hydrazinopyridine derivative. The logical workflow for a potential synthesis is outlined in the diagram below.
Caption: Proposed synthetic workflow for 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 2-Hydrazino-3-methyl-5-bromopyridine
-
Dissolve 2-amino-3-methyl-5-bromopyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine derivative.
Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Reflux the crude 2-hydrazino-3-methyl-5-bromopyridine in an excess of formic acid or with triethyl orthoformate for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization to yield 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 6-Bromo-8-methyltriazolo[1,5-a]pyridine are not currently available in published literature. However, the broader class of triazolopyridines and related fused heterocyclic systems, such as pyrazolopyrimidines, are known to exhibit a range of biological activities, primarily through the inhibition of various protein kinases.
Derivatives of the triazolopyridine and pyrazolopyrimidine scaffolds have been investigated as inhibitors of:
-
Pim-1 Kinase: These compounds have been evaluated for their potential as anticancer agents by targeting Pim-1 kinase, which is involved in cell growth and survival.[2]
-
Cyclin-Dependent Kinases (CDKs): Some related pyrazolopyrimidine derivatives have shown inhibitory activity against CDKs, suggesting potential applications in cancer therapy.
-
MET Tyrosine Kinase: Certain triazolopyridine derivatives have been explored as inhibitors of the MET tyrosine kinase, a target in cancer therapy.[3]
The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.
The logical relationship for the investigation of a novel triazolopyridine derivative like 6-Bromo-8-methyltriazolo[1,5-a]pyridine as a potential kinase inhibitor is depicted in the following diagram.
Caption: Drug discovery workflow for a novel triazolopyridine kinase inhibitor.
Experimental Protocol for Kinase Inhibition Assay (General):
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (6-Bromo-8-methyltriazolo[1,5-a]pyridine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a valuable heterocyclic building block with potential for use in the development of novel therapeutic agents, particularly kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established knowledge of the triazolopyridine scaffold. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in medicinal chemistry and drug discovery.
References
- 1. 899429-04-0 CAS MSDS (6-BROMO-8-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 6-Bromo-8-methyltriazolo[1,5-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the triazolo[1,5-a]pyridine core, is a recognized pharmacophore found in various biologically active molecules. This technical guide provides a summary of the available physicochemical data for 6-Bromo-8-methyltriazolo[1,5-a]pyridine, a detailed, plausible experimental protocol for its synthesis based on established methodologies for related compounds, and a hypothetical signaling pathway to illustrate its potential as a kinase inhibitor, a common therapeutic target for this class of compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 899429-04-0 | |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| Canonical SMILES | Cc1cc(Br)cn2ncnc12 | |
| InChI Key | OYGHORQLTGXZKY-UHFFFAOYSA-N |
Hypothetical Experimental Protocol: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
The following is a plausible, detailed experimental protocol for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. This protocol is based on general and established methods for the synthesis of substituted triazolo[1,5-a]pyridines, which typically involve the cyclization of a 2-hydrazinopyridine derivative with a suitable reagent.
Objective: To synthesize 6-Bromo-8-methyltriazolo[1,5-a]pyridine from 2-amino-5-bromo-3-methylpyridine.
Materials:
-
2-Amino-5-bromo-3-methylpyridine
-
Hydroxylamine-O-sulfonic acid
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
Step 1: Synthesis of 2-Hydrazino-5-bromo-3-methylpyridine
-
To a stirred solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in water, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydrazino-5-bromo-3-methylpyridine.
Step 2: Cyclization to form 6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Dissolve the crude 2-hydrazino-5-bromo-3-methylpyridine (1.0 eq) in formic acid (10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Potential Signaling Pathway Involvement
Triazolo[1,5-a]pyridine derivatives have been widely investigated as inhibitors of various protein kinases. Based on this established activity for the scaffold, a hypothetical signaling pathway is proposed below where 6-Bromo-8-methyltriazolo[1,5-a]pyridine could act as a kinase inhibitor, for example, targeting a receptor tyrosine kinase (RTK) pathway implicated in cell proliferation and survival.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Caption: Synthetic workflow for the target compound.
In-Depth Technical Guide: ¹H and ¹³C NMR of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. Due to the limited availability of experimental spectra in the public domain, this guide utilizes high-quality predicted NMR data to serve as a valuable resource for the identification and characterization of this compound. The methodologies for NMR data acquisition and the interpretation of the spectral features are also discussed in detail.
Predicted NMR Data
The ¹H and ¹³C NMR spectra for 6-Bromo-8-methyltriazolo[1,5-a]pyridine were predicted using advanced computational algorithms. These predictions are based on the molecular structure and provide valuable insights into the chemical environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 6-Bromo-8-methyltriazolo[1,5-a]pyridine in CDCl₃ at 400 MHz is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.21 | s | 1H | H-5 |
| 7.64 | s | 1H | H-7 |
| 7.49 | s | 1H | H-2 |
| 2.54 | s | 3H | CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 6-Bromo-8-methyltriazolo[1,5-a]pyridine in CDCl₃ at 100 MHz is detailed in the following table. The chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| 152.1 | C-3a |
| 142.8 | C-8a |
| 135.2 | C-5 |
| 129.7 | C-7 |
| 117.5 | C-2 |
| 116.9 | C-6 |
| 114.3 | C-8 |
| 16.8 | CH₃ |
Experimental Protocols
While the data presented is predictive, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of 6-Bromo-8-methyltriazolo[1,5-a]pyridine and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can reference the residual solvent peak, making the addition of an external standard unnecessary for routine analysis.
The Ascendancy of Triazolopyridines: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridines, a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring, have emerged as a significant scaffold in medicinal chemistry.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the discovery and history of triazolopyridine compounds, detailing their synthesis, key derivatives, and their impact on modern drug discovery.
Discovery and Historical Perspective
The journey of triazolopyridine chemistry began with early explorations into fused heterocyclic systems. Initial synthetic methods were relatively straightforward, often involving simple condensation reactions.[1] Over the years, as the understanding of organic reaction mechanisms deepened, more sophisticated and efficient synthetic strategies have been developed. This evolution reflects broader trends in organic chemistry, including the move towards more complex molecular architectures and the adoption of greener chemistry practices.[1]
A pivotal moment in the history of triazolopyridines was the discovery of their therapeutic potential, exemplified by the development of Trazodone, an antidepressant drug.[2][3] This discovery spurred significant interest in this class of compounds, leading to extensive research into their pharmacological properties and the synthesis of a multitude of derivatives. Today, triazolopyridines are integral to a number of clinically important drugs, targeting a range of diseases from cancer to inflammatory disorders.[2]
Key Triazolopyridine-Containing Drugs
The versatility of the triazolopyridine scaffold is evident in the variety of approved drugs that incorporate this core structure. These drugs exhibit a range of mechanisms of action and are used to treat diverse medical conditions.
| Drug Name | Target(s) | Therapeutic Area | Key Efficacy Data |
| Trazodone | 5-HT₂A receptor, α₁-adrenergic receptor, SERT | Antidepressant | Effective in treating major depressive disorder. |
| Filgotinib | JAK1 | Rheumatoid Arthritis, Inflammatory Bowel Disease | IC₅₀ values: JAK1 (10 nM), JAK2 (28 nM), JAK3 (810 nM), TYK2 (116 nM).[1][2][4] |
| Tucatinib | HER2 | HER2-Positive Breast Cancer | Combination with trastuzumab and capecitabine showed a median progression-free survival of 7.8 months vs. 5.6 months for placebo.[5] In patients with brain metastases, median PFS was 7.6 months vs. 5.4 months for placebo.[5] |
Synthetic Methodologies
The synthesis of the triazolopyridine core can be achieved through various routes, depending on the desired isomer and substitution pattern. The following protocols outline common methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine scaffolds.
General Protocol for the Synthesis of[1][2][3]triazolo[4,3-a]pyridines
This method involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde followed by oxidative cyclization.
Experimental Protocol:
-
Step 1: Formation of Hydrazone.
-
To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired aldehyde (1.0 eq).
-
The reaction mixture is typically stirred at room temperature for 2-4 hours.
-
The formation of the hydrazone intermediate can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
-
-
Step 2: Oxidative Cyclization.
-
The crude hydrazone is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
An oxidizing agent, for example, (diacetoxyiodo)benzene (PhI(OAc)₂) or manganese dioxide (MnO₂), is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, depending on the chosen oxidant, until the reaction is complete as indicated by TLC.
-
The reaction mixture is then worked up by quenching any excess oxidant, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
-
General Protocol for the Synthesis of[1][2][3]triazolo[1,5-a]pyridines
This synthesis can be achieved through the cyclization of N-(pyridin-2-yl)formamidoximes.
Experimental Protocol:
-
Step 1: Synthesis of N-(pyridin-2-yl)formamidoxime.
-
2-Aminopyridine is reacted with an appropriate formimidate or a related reagent to form the corresponding amidine.
-
The resulting amidine is then treated with hydroxylamine to yield the N-(pyridin-2-yl)formamidoxime.
-
-
Step 2: Cyclization.
-
The N-(pyridin-2-yl)formamidoxime is dissolved in a suitable solvent, such as acetic anhydride or trifluoroacetic anhydride.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the[1][2][3]triazolo[1,5-a]pyridine product.
-
Biological Activities and Mechanisms of Action
Triazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
Numerous triazolopyridine derivatives have been synthesized and evaluated for their anticancer potential. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Table of In Vitro Anticancer Activity of Selected Triazolopyridine Derivatives:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCC1937 (Breast) | 7.01 | [6] |
| Compound 2 | HCC1937 (Breast) | 48.28 | [6] |
| Compound 3 | HCC1937 (Breast) | 21.32 | [6] |
| TP6 | B16F10 (Melanoma) | 41.12 | [7] |
| TP1-TP7 (Range) | B16F10 (Melanoma) | 41.12 - 61.11 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases. Filgotinib, a triazolopyridine derivative, is a selective JAK1 inhibitor.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key driver in certain types of breast cancer. Tucatinib is a HER2-selective tyrosine kinase inhibitor.
Caption: Overview of the HER2 signaling pathway and the inhibitory effect of Tucatinib.
Experimental Workflows
Visualizing experimental workflows can aid in understanding the logical progression of research and development.
Caption: A typical workflow for the discovery and development of triazolopyridine-based drugs.
Conclusion
The triazolopyridine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. From its early synthetic origins to its current status as a core component of several life-saving drugs, the journey of triazolopyridines highlights the power of heterocyclic chemistry in addressing significant medical needs. The continued exploration of this versatile scaffold, coupled with advancements in synthetic methodologies and a deeper understanding of biological pathways, promises to yield even more innovative and effective therapeutic agents in the future. The challenges of drug resistance and toxicity remain, but the adaptability of the triazolopyridine core provides a strong foundation for the development of next-generation pharmaceuticals.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. ijcrt.org [ijcrt.org]
- 7. youtube.com [youtube.com]
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and metabolic disease applications. This technical guide provides a comprehensive overview of the triazolo[1,5-a]pyridine core, detailing its synthesis, biological activities with quantitative data, key signaling pathway interactions, and detailed experimental protocols for its synthesis and evaluation.
Chemical Properties and Synthesis
The triazolo[1,5-a]pyridine system consists of a pyridine ring fused to a triazole ring. Two primary isomers exist, the[1][2][3]triazolo[1,5-a]pyridine and the[1][2][4]triazolo[1,5-a]pyridine, each with distinct synthetic routes and applications. The scaffold's aromatic nature, coupled with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.
A variety of synthetic strategies have been developed for the construction of the triazolo[1,5-a]pyridine core. Common methods for the[1][2][3]triazolo[1,5-a]pyridine isomer include the cyclization of N-(pyrid-2-yl)formamidoximes and copper-catalyzed oxidative cyclization reactions.[2] More recent, environmentally friendly methods utilize microwave-assisted synthesis from enaminonitriles and benzohydrazides.[5] For the[1][2][4]triazolo[1,5-a]pyridine isomer, a common approach involves the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[6]
Biological Activities and Therapeutic Potential
Derivatives of the triazolo[1,5-a]pyridine scaffold have demonstrated significant therapeutic potential across a range of diseases. Their ability to act as inhibitors of key enzymes, such as kinases and metabolic enzymes, as well as modulators of nuclear receptors, has driven their exploration in drug discovery programs.
Anticancer Activity
A significant area of investigation for triazolo[1,5-a]pyridine derivatives is in oncology. These compounds have shown potent antiproliferative activity against various cancer cell lines by targeting critical signaling pathways involved in cell growth, proliferation, and survival.
Table 1: In Vitro Anticancer Activity of Representative Triazolo[1,5-a]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 19 | MDA-MB-231 (Breast Cancer) | <1 | [1] |
| 19 | RPMI-8226 (Multiple Myeloma) | <1 | [1] |
| E35 | MGC-803 (Gastric Cancer) | - | [7] |
| 1c | HCT-116 (Colon Cancer) | - | [8] |
| 2d | U-87 MG (Glioblastoma) | - | [8] |
| 1c | MCF-7 (Breast Cancer) | - | [8] |
Enzyme Inhibition
Triazolo[1,5-a]pyridine derivatives have been successfully designed as potent and selective inhibitors of various enzymes, highlighting the scaffold's versatility in targeting specific active sites.
Table 2: Enzyme Inhibitory Activity of Representative Triazolo[1,5-a]pyridine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 19 | JAK1 | - | [1] |
| 19 | JAK2 | - | [1] |
| 19 | HDAC6 | 8.75 | [4] |
| J-4 | JAK1/2 | - | [2][4] |
| J-6 | JAK1/2 | - | [2][4] |
| 3a | RORγt | 41 | [9] |
| 15j | α-glucosidase | 6600 | [10] |
| 27 | LSD1 | 564 | [11] |
Key Signaling Pathways
The therapeutic effects of triazolo[1,5-a]pyridine derivatives are often attributed to their modulation of key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[2] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Triazolo[1,5-a]pyridine-based JAK inhibitors block the phosphorylation cascade, thereby inhibiting the downstream inflammatory response.
Caption: Inhibition of the JAK-STAT pathway by a triazolo[1,5-a]pyridine derivative.
RORγt Signaling in Th17 Cell Differentiation
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are implicated in various autoimmune diseases. Inverse agonists based on the triazolo[1,5-a]pyridine scaffold can inhibit RORγt activity, thereby reducing the production of pro-inflammatory cytokines like IL-17.[9][12]
Caption: Inhibition of RORγt-mediated IL-17 production by a triazolo[1,5-a]pyridine inverse agonist.
Drug Discovery Workflow
The discovery and development of triazolo[1,5-a]pyridine-based drugs typically follow a structured workflow, from initial hit identification to preclinical evaluation.
Caption: A typical workflow for the discovery and development of triazolo[1,5-a]pyridine-based drug candidates.
Experimental Protocols
General Procedure for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridines via Microwave Irradiation[5]
This protocol describes a catalyst-free and environmentally friendly method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Materials:
-
Enaminonitrile (1.0 equiv)
-
Benzohydrazide (2.0 equiv)
-
Dry toluene
-
Microwave vial (0.5–2.0 mL)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Chloroform/ethyl acetate (10:1) as eluent
Procedure:
-
To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv) and benzohydrazide (0.35 mmol, 2.0 equiv).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to obtain the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
In Vitro α-Glucosidase Inhibition Assay[10]
This colorimetric assay is used to determine the inhibitory activity of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., a triazolo[1,5-a]pyridine derivative)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and acarbose in the appropriate buffer.
-
In a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the diluted test compound or acarbose to the respective wells. Add buffer to the control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The ongoing exploration of this scaffold, coupled with advancements in rational drug design and synthetic methodologies, promises to deliver new and improved treatments for a variety of human diseases. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of this remarkable heterocyclic system.
References
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 6. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 6-Bromo-8-methyltriazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. The specific derivative, 6-Bromo-8-methyltriazolo[1,5-a]pyridine, offers a unique combination of a reactive bromine handle for synthetic diversification and a methyl group that can influence steric and electronic properties. This technical guide outlines potential research avenues for this compound, drawing upon the established chemistry and biology of analogous triazolopyridine and triazolopyrimidine derivatives. Key areas of investigation include its synthetic diversification via cross-coupling reactions and its potential as an inhibitor of various protein kinases implicated in oncology and inflammatory diseases, as well as its potential antimicrobial properties. This document provides a framework for future research, including suggested experimental protocols and data presentation formats, to facilitate the exploration of 6-Bromo-8-methyltriazolo[1,5-a]pyridine as a novel scaffold in drug discovery.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine ring system is isoelectronic with purines, making it an attractive scaffold for the design of molecules that can interact with biological targets that recognize purine-containing ligands, such as protein kinases.[2] The presence of a bromine atom at the 6-position of 6-Bromo-8-methyltriazolo[1,5-a]pyridine provides a versatile anchor for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around this core.[4][5] The methyl group at the 8-position can serve to probe steric pockets in target proteins and may enhance metabolic stability. This guide will explore potential synthetic modifications and biological evaluations for this promising, yet underexplored, molecule.
Synthetic Diversification
The bromine atom at the 6-position is a key functional group for derivatization. A primary research area would be the exploration of various cross-coupling reactions to generate a library of analogues with diverse substituents.
Suggested Synthetic Pathways
A logical workflow for the diversification of the 6-Bromo-8-methyltriazolo[1,5-a]pyridine scaffold would involve a series of well-established cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, based on established literature for similar substrates.[6]
2.2.1. Suzuki-Miyaura Coupling
-
Objective: To introduce aryl or heteroaryl moieties at the 6-position.
-
Procedure: In a microwave vial, combine 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.). Add a suitable solvent system (e.g., dioxane/water 4:1). Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes. After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
2.2.2. Sonogashira Coupling
-
Objective: To introduce alkynyl groups at the 6-position.
-
Procedure: To a solution of 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.06 eq.), and a base such as triethylamine (2.5 eq.). Stir the reaction mixture at room temperature to 60 °C until completion (monitored by TLC or LC-MS). Remove the solvent under reduced pressure and purify the residue by column chromatography.
Potential Pharmacological Activities
Based on the activities of related triazolopyridine and triazolopyrimidine compounds, several key areas of pharmacological research are proposed.
Kinase Inhibition
The triazolopyridine scaffold is a known hinge-binding motif in many protein kinases. Derivatives of this class have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.[7][8][9]
3.1.1. Janus Kinase (JAK) Inhibition
Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2, which are key mediators of cytokine signaling involved in inflammatory diseases and myeloproliferative neoplasms.[7][8]
3.1.2. Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition
Derivatives of 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles and -pyrazoles have been shown to be potent and selective inhibitors of ALK5, a kinase involved in fibrosis and cancer.[9]
3.1.3. S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition
Recently,[1][2][3]triazolo[1,5-a]pyrimidine-based molecules have been developed as inhibitors of SKP2, an E3 ubiquitin ligase component that is a promising anticancer target.[10]
Table 1: Inhibitory Activities of Representative Triazolopyridine/pyrimidine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Triazolo[1,5-a]pyridine | JAK1 | Varies | [8] |
| Triazolo[1,5-a]pyridine | JAK2 | Varies | [7] |
| 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)pyrazole | ALK5 | 0.018 | [9] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | SKP2 | Varies | [10] |
Anticancer Activity
Beyond specific kinase inhibition, triazolopyridine derivatives have demonstrated broader antiproliferative effects against various cancer cell lines.[11]
3.2.1. Inhibition of Cancer Cell Proliferation
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines have shown antiproliferative activity against human cancer cell lines such as HCT-116 (colon), U-87 MG (glioblastoma), and MCF-7 (breast).[11]
3.2.2. Tubulin Polymerization Inhibition
Some[1][2][3]triazolo[1,5-a]pyrimidines have been identified as a unique class of tubulin polymerization inhibitors, a mechanism distinct from taxanes and vinca alkaloids.
Antimicrobial Activity
The triazolopyrimidine scaffold has been explored for its antibacterial properties, with some derivatives showing activity against clinically relevant pathogens.[1][3][12][13]
3.3.1. Activity against Gram-Positive Bacteria
Certain 1,2,4-triazolo[1,5-a]pyrimidines have exhibited narrow-spectrum activity against Enterococcus faecium, with some compounds targeting cell-wall biosynthesis.[3] Other derivatives have shown broader activity against both Gram-positive and Gram-negative bacteria, with proposed mechanisms including the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).[13]
Table 2: Antimicrobial Activity of Representative Triazolopyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine | E. faecium | 8 | [3] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Gram-positive & Gram-negative | 0.25 - 2.0 | [1] |
Proposed Biological Evaluation Workflow
A systematic approach to evaluating the biological potential of a library of 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivatives is crucial.
Conclusion
6-Bromo-8-methyltriazolo[1,5-a]pyridine represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological potential of the broader triazolopyridine class, provides a strong rationale for its investigation. The proposed research areas in kinase inhibition, anticancer, and antimicrobial activities offer multiple avenues for drug discovery efforts. The systematic approach to synthesis and biological evaluation outlined in this guide is intended to provide a robust framework for unlocking the therapeutic potential of this intriguing molecule.
References
- 1. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined procedure is based on established synthetic methodologies for the formation of the triazolo[1,5-a]pyridine scaffold, commencing from the readily available precursor, 2-amino-5-bromo-3-methylpyridine. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and pharmaceutical sciences.
Introduction
The[1][2]triazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. The title compound, 6-Bromo-8-methyltriazolo[1,5-a]pyridine, incorporates a bromine atom at the 6-position, which can serve as a handle for further functionalization through cross-coupling reactions, and a methyl group at the 8-position. This substitution pattern makes it a valuable building block for the synthesis of compound libraries for screening in drug discovery programs. The following protocol details a practical synthetic route to this compound.
Reaction Scheme
The synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine can be achieved via a cyclization reaction of 2-amino-5-bromo-3-methylpyridine. A common and effective method involves the reaction with a formylating agent followed by cyclization, or a one-pot reaction with a reagent that provides the N-C unit of the triazole ring. This protocol will focus on a plausible and widely utilized approach involving the reaction with diethoxymethyl acetate, which serves as a synthon for the formyl group, followed by an acid-catalyzed cyclization.
Overall Reaction:
Caption: Synthetic workflow for 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-8-methyltriazolo[1,5-a]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the triazolo[1,5-a]pyridine scaffold in biologically active compounds. The protocols outlined below are generalized from established procedures for structurally similar N-heterocyclic compounds and serve as a robust starting point for the synthesis and derivatization of novel molecules.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[1] The 6-bromo-8-methyltriazolo[1,5-a]pyridine is an attractive substrate for these reactions, allowing for the introduction of diverse functionalities at the 6-position.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1]
Illustrative Data
Disclaimer: The following data is illustrative and based on typical yields for similar heterocyclic systems. Actual yields may vary.
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 12 | 88 |
Experimental Protocol
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2]
Illustrative Data
Disclaimer: The following data is illustrative and based on typical yields for similar heterocyclic systems. Actual yields may vary.
| Amine (R-NH₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 16 | 93 |
| Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 14 | 75 |
Experimental Protocol
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere.[2]
-
Add 6-Bromo-8-methyltriazolo[1,5-a]pyridine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[2]
-
Add the anhydrous solvent via syringe.[2]
-
Add the amine to the reaction mixture via syringe.[2]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
III. Sonogashira Coupling
The Sonogashira coupling reaction is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Illustrative Data
Disclaimer: The following data is illustrative and based on typical yields for similar heterocyclic systems. Actual yields may vary.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 12 | 87 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 10 | 89 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
Experimental Protocol
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[4]
-
Add the anhydrous solvent to dissolve the solids.[4]
-
Add the amine base (e.g., Triethylamine, 2.0 eq).[4]
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.[4]
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-8-methyltriazolo[1,5-a]pyridine.
IV. Heck Reaction
The Heck reaction is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[5]
Illustrative Data
Disclaimer: The following data is illustrative and based on typical yields for similar heterocyclic systems. Actual yields may vary.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMAc | 110 | 20 | 72 |
| Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa | DMF | 105 | 6 | 65 |
Experimental Protocol
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The success of palladium-catalyzed cross-coupling reactions often depends on the careful optimization of several parameters.
Caption: Key parameters for the optimization of palladium-catalyzed cross-coupling reactions.
For electron-deficient heterocyclic substrates such as 6-Bromo-8-methyltriazolo[1,5-a]pyridine, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is often crucial to promote the oxidative addition and reductive elimination steps and to prevent catalyst deactivation. The choice of base and solvent system should also be carefully considered to ensure sufficient solubility of all reaction components and to facilitate the transmetalation step.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-8-methyltriazolo[1,5-a]pyridine with various boronic acids. The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in drug discovery, and the ability to functionalize it at the 6-position via C-C bond formation opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5][6] This reaction is widely used in academic and industrial settings, particularly in the synthesis of pharmaceuticals and functional materials, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[6][7][8]
The 6-Bromo-8-methyltriazolo[1,5-a]pyridine core is an attractive starting material for the generation of compound libraries for high-throughput screening. The bromine atom at the 6-position provides a reactive handle for derivatization, allowing for the introduction of diverse aryl and heteroaryl substituents. These modifications can significantly impact the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.
General Reaction Scheme
The Suzuki-Miyaura coupling of 6-Bromo-8-methyltriazolo[1,5-a]pyridine with a generic arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application Notes
The Suzuki-Miyaura coupling of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is applicable to a wide range of boronic acids, including electron-rich, electron-poor, and sterically hindered derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Catalyst and Ligand Selection:
-
Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Palladium(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) can be used in combination with a phosphine ligand. Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is also a suitable catalyst.
-
Ligands: Phosphine ligands are typically required to stabilize the palladium catalyst and facilitate the catalytic cycle. Triphenylphosphine (PPh₃), tri-o-tolylphosphine (P(o-tol)₃), and more electron-rich and bulky phosphines like tricyclohexylphosphine (PCy₃) and Buchwald ligands (e.g., XPhos, SPhos) can be employed to improve reaction efficiency, particularly with challenging substrates.
Base and Solvent Selection:
-
Bases: An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly influence the reaction rate and yield.
-
Solvents: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methyltriazolo[1,5-a]pyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 6-Bromo-8-methyltriazolo[1,5-a]pyridine with various arylboronic acids. These are illustrative examples based on typical outcomes for similar heterocyclic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 8 | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 80-90 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 88-96 |
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Disclaimer: The provided protocols and expected yields are for informational purposes and should be considered as a starting point. All laboratory work should be conducted by trained professionals in a safe and controlled environment. It is highly recommended to perform small-scale test reactions to optimize conditions for specific substrates.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of 6-amino-8-methyltriazolo[1,5-a]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyridine core is a key pharmacophore in a variety of biologically active molecules, and the ability to introduce diverse amine functionalities at the 6-position through this amination reaction is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Buchwald-Hartwig amination offers significant advantages over traditional methods for C-N bond formation, including a broad substrate scope, excellent functional group tolerance, and typically high reaction yields.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide, in this case, 6-Bromo-8-methyltriazolo[1,5-a]pyridine, and a primary or secondary amine. The reaction proceeds in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Below is a diagram illustrating the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Data Presentation
The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and purity in the Buchwald-Hartwig amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. The following tables provide a summary of typical reaction conditions and expected yields based on analogous reactions with structurally similar heteroaryl bromides.[3]
Table 1: Buchwald-Hartwig Amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine with Primary Amines
| Amine | Product | Expected Yield (%) |
| Aniline | N-phenyl-8-methyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 80-90 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-8-methyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 85-95 |
| 3-Aminopyridine | 8-methyl-N-(pyridin-3-yl)-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 70-85 |
| Benzylamine | N-benzyl-8-methyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 80-90 |
| Cyclohexylamine | N-cyclohexyl-8-methyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 70-80 |
Reaction Conditions: 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]
Table 2: Buchwald-Hartwig Amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine with Secondary Amines
| Amine | Product | Expected Yield (%) |
| Morpholine | 6-(morpholino)-8-methyl-[1][3][4]triazolo[1,5-a]pyridine | 90-98 |
| Piperidine | 8-methyl-6-(piperidin-1-yl)-[1][3][4]triazolo[1,5-a]pyridine | 88-96 |
| N-Methylaniline | N,8-dimethyl-N-phenyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 75-85 |
| Dibenzylamine | N,N-dibenzyl-8-methyl-[1][3][4]triazolo[1,5-a]pyridin-6-amine | 70-80 |
Reaction Conditions: 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. Optimization of reaction parameters such as temperature, reaction time, and choice of base may be necessary to achieve the best results for specific amine substrates.
Protocol 1: Amination with Primary Amines
This protocol is optimized for the coupling of primary amines with 6-Bromo-8-methyltriazolo[1,5-a]pyridine using a BrettPhos-based catalyst system.[3]
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos precatalyst (e.g., (tBu)XPhos-Pd-G3, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
With stirring, add the LiHMDS solution (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with Secondary Amines
This protocol is adapted for the coupling of secondary amines, utilizing a RuPhos-based catalyst system which is often more effective for these substrates.[3]
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube, combine 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Purge the tube with an inert gas by evacuating and backfilling three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add the LiHMDS solution (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 65 °C.
-
Monitor the reaction's progress using TLC or LC-MS analysis.
-
Once the starting material is consumed (typically within 12-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 6-amino-8-methyltriazolo[1,5-a]pyridine derivative.
Below is a diagram outlining the general experimental workflow for the Buchwald-Hartwig amination.
Caption: A flowchart illustrating the key steps in a typical Buchwald-Hartwig amination experiment.
Conclusion
The Buchwald-Hartwig amination is a highly efficient and adaptable method for the synthesis of 6-amino-8-methyltriazolo[1,5-a]pyridine derivatives. The judicious selection of a suitable palladium precatalyst, phosphine ligand, and base is paramount for achieving high yields and product purity. The protocols and data presented herein, based on established procedures for analogous heterocyclic systems, provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, thereby facilitating the discovery and development of novel drug candidates.
References
Functionalization of the Triazolopyridine Ring at the 6-Bromo Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold. The triazolopyridine core is a prevalent motif in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position is crucial for the development of novel therapeutic agents and functional materials. This guide focuses on modern palladium-catalyzed cross-coupling reactions and other key transformations to facilitate the synthesis of a wide array of 6-substituted-[1][2][3]triazolo[1,5-a]pyridine derivatives.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold due to its presence in numerous biologically active compounds. The 6-bromo derivative serves as a versatile starting material for the introduction of various functional groups through cross-coupling chemistry. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The methods described herein provide robust and reproducible protocols for achieving these transformations.
General Reaction Scheme
The functionalization of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The general transformation is depicted below:
Caption: General scheme for the functionalization of 6-bromotriazolopyridine.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the 6-bromotriazolopyridine with a variety of organoboron reagents. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.[4]
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromotriazolopyridine Derivatives
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |
Note: Yields are based on analogous reactions with similar bromopyridine substrates and may require optimization for 6-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 6-bromo-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Bromo-8-methyltriazolo[1,5-a]pyridine as a key building block in the synthesis of kinase inhibitors. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases, making it an excellent starting point for the development of novel therapeutics. This document outlines synthetic strategies, detailed experimental protocols for palladium-catalyzed cross-coupling reactions, and presents exemplar data for a synthesized inhibitor targeting C-Terminal Src Kinase (CSK).
Introduction to 6-Bromo-8-methyltriazolo[1,5-a]pyridine in Kinase Inhibitor Design
The 6-Bromo-8-methyltriazolo[1,5-a]pyridine core offers a versatile platform for the synthesis of kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing a variety of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The 8-methyl group can also influence binding and solubility.
The triazolopyridine moiety itself can act as a bioisostere for purines, which are the core of the natural kinase substrate, ATP. This mimicry allows triazolopyridine-based compounds to effectively compete with ATP for binding to the kinase active site.
Featured Application: Synthesis of a C-Terminal Src Kinase (CSK) Inhibitor
As a representative example, this document details the synthesis of a potent inhibitor of C-Terminal Src Kinase (CSK). CSK is a key negative regulator of Src family kinases (SFKs), which are involved in fundamental cellular processes such as proliferation, differentiation, and migration. Dysregulation of SFK activity is implicated in various cancers, making CSK an attractive target for therapeutic intervention.
C-Terminal Src Kinase (CSK) Signaling Pathway
CSK negatively regulates SFKs, such as Lck and Src, by phosphorylating a conserved C-terminal tyrosine residue. This phosphorylation induces a conformational change in the SFK, leading to an inactive state. Inhibition of CSK prevents this phosphorylation, thereby maintaining SFKs in their active conformation and promoting downstream signaling.
Development of Triazolopyridine-Based JAK1/JAK2 Inhibitors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of Janus kinase (JAK) 1 and JAK2 inhibitors built upon a triazolopyridine scaffold. It includes detailed application notes on the mechanism of action, structure-activity relationships (SAR), and therapeutic potential of these compounds. Furthermore, this guide offers detailed protocols for key in vitro and in vivo experiments essential for the evaluation of these inhibitors.
Application Notes
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are crucial for mediating signaling by a wide range of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1] Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research.
The triazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective JAK inhibitors.[2][3] Its unique chemical architecture allows for key interactions within the ATP-binding site of the JAK kinase domain, providing a robust foundation for the development of targeted therapies. Notably, the triazolopyridine core is a key feature of filgotinib (GLPG0634), a selective JAK1 inhibitor that has undergone extensive clinical investigation for the treatment of rheumatoid arthritis and inflammatory bowel disease.[2]
Mechanism of Action and Therapeutic Rationale
JAK1 and JAK2 play pivotal roles in the signaling of numerous pro-inflammatory cytokines. JAK1 is essential for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 family of cytokines and interferons.[2] JAK2 is critically involved in the signaling of hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO).[3] By inhibiting JAK1 and JAK2, triazolopyridine-based compounds can effectively block these downstream signaling cascades, leading to a reduction in inflammation and cellular proliferation. The therapeutic rationale for developing dual JAK1/JAK2 inhibitors lies in their potential to offer broad anti-inflammatory and immunomodulatory effects while potentially mitigating some of the side effects associated with less selective JAK inhibition.
Structure-Activity Relationship (SAR) of Triazolopyridine-Based Inhibitors
The development of triazolopyridine-based JAK inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed several key structural features that influence potency and selectivity:
-
The Triazolopyridine Core: This bicyclic system serves as the hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.
-
Substituents at the 5-position: Aromatic groups, such as a phenyl ring, at this position are generally favorable for potent JAK inhibition.[1]
-
Modifications at the 2-position: The nature of the substituent at this position significantly impacts both potency and selectivity. For instance, the introduction of a cyclopropylamide moiety, as seen in filgotinib, has been shown to enhance selectivity for JAK1 over other JAK isoforms.[4]
Data Presentation: In Vitro Potency of Triazolopyridine-Based JAK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of triazolopyridine-based compounds against the four JAK isoforms. This data provides a comparative view of their potency and selectivity.
| Compound | R Group (at 2-position) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Filgotinib (GLPG0634) | Cyclopropylamide | 10 | 28 | 810 | 116 | [2] |
| Compound 10 | Cyclopropylacyl | 70 | 138 | - | - | [1] |
| Compound 16b | Phenylhydroxamic acid | 146 | - | - | - | [1] |
| Compound 19 | Substituted Benzamide | 165 | 278 | >10000 | >10000 | [1] |
Note: "-" indicates data not available.
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK1/JAK2 inhibitors.
Caption: JAK-STAT signaling and inhibitor action.
General Experimental Workflow for Inhibitor Evaluation
This workflow outlines the key stages in the preclinical evaluation of novel triazolopyridine-based JAK1/JAK2 inhibitors.
Caption: Preclinical evaluation workflow.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationships in the optimization of triazolopyridine-based JAK inhibitors.
Caption: SAR optimization logic.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant JAK1 and JAK2 enzymes.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compound (triazolopyridine derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.
-
Enzyme/Substrate Preparation: In kinase assay buffer, prepare a solution containing the JAK enzyme and the substrate peptide at 2x the final desired concentration.
-
Assay Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Reaction Initiation: Add the enzyme/substrate solution to each well. Incubate at room temperature for 15 minutes to allow for compound binding.
-
Start Kinase Reaction: Add ATP solution (at 2x the final concentration) to all wells to initiate the kinase reaction. Incubate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human erythroleukemia (HEL) or TF-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human cytokine (e.g., IL-6 for JAK1/JAK2 or EPO for JAK2)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-pSTAT3 (for IL-6) or anti-pSTAT5 (for EPO) antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HEL or TF-1 cells in RPMI-1640 medium with 10% FBS.
-
Compound Treatment: Seed cells in a 96-well plate and starve in serum-free medium for 4-6 hours. Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6 or 10 U/mL EPO) for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a triazolopyridine-based JAK1/JAK2 inhibitor in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
Day 21: Administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 21-28).
-
Administer the test compound or vehicle orally once or twice daily at predetermined doses.
-
-
Assessment of Arthritis:
-
Monitor body weight and clinical signs of arthritis daily or every other day.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis).
-
Measure paw thickness using calipers.
-
-
Histopathology (at study termination):
-
Collect hind paws and process for histological analysis.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment and vehicle groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.
-
References
Application of 6-Bromo-8-methyltriazolo[1,5-a]pyridine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a key heterocyclic building block in medicinal chemistry. Its unique structural features, including the triazolopyridine core, a strategically positioned bromine atom for further functionalization, and a methyl group, make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The triazolopyridine moiety can act as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various kinases.
Core Applications in Drug Discovery
The primary application of 6-Bromo-8-methyltriazolo[1,5-a]pyridine in medicinal chemistry is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The bromo-substituent at the 6-position serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Derivatives of the broader triazolopyridine class have shown inhibitory activity against a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as MET, implicated in various cancers.
-
Non-receptor Tyrosine Kinases: Including Src family kinases.
-
Serine/Threonine Kinases: For example, RORγt, a target for autoimmune diseases.
Experimental Protocols
A crucial reaction for the derivatization of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazolopyridine core and various aryl or heteroaryl boronic acids or esters.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar heterocyclic compounds and may require optimization for specific substrates.
Materials:
-
6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere, combine 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can be monitored by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Compound ID (Analogous Structure) | Target Kinase | IC₅₀ (nM) | Reference |
| AMG 337 | MET | <1 | [1] |
| Analog 3a | RORγt | 2.3 | [2] |
| BRD4 Inhibitor (WS-722) | BRD4 | <5000 | [3] |
Note: The data presented is for structurally related compounds and should be used for illustrative purposes only.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its application as a precursor for kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The protocols and data presented, though generalized from related structures, provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the synthesis and biological evaluation of novel derivatives of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is warranted to uncover new therapeutic agents.
References
Application Notes and Protocols for In Vitro Biological Screening of Triazolopyridine Derivatives
Introduction
Triazolopyridines are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of molecules with a wide array of biological activities.[1][2][3] Their versatile structure allows for modifications that can tune their pharmacological properties, making them promising candidates for drug development.[3] Bioactivity assessments have revealed their potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[3][4][5][6] These application notes provide detailed protocols for a panel of in vitro assays to screen and characterize the biological activities of novel triazolopyridine derivatives, aimed at researchers, scientists, and drug development professionals.
Anticancer and Cytotoxicity Screening
A primary application for triazolopyridine derivatives is in oncology research.[5] The initial step in evaluating their potential as anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7][8]
Data Presentation: Antiproliferative Activity
The cytotoxic effects of triazolopyridine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This data should be presented in a clear, tabular format for easy comparison across different cell lines.
| Compound ID | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |
| TPD-001 | 15.2 ± 1.8 | 25.6 ± 2.1 | 30.1 ± 3.5 |
| TPD-002 | 5.8 ± 0.7 | 10.3 ± 1.2 | 12.5 ± 1.9 |
| TPD-003 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 1: Example of IC50 values for triazolopyridine derivatives (TPD) against various human cancer cell lines after 48-hour treatment. Data are presented as mean ± standard deviation.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for the MTT cell viability assay.
Protocol: MTT Cell Viability Assay[7][9][10][11]
This protocol is adapted for screening compounds against adherent cancer cell lines in a 96-well format.
Materials:
-
Triazolopyridine compounds dissolved in DMSO (stock solution)
-
Selected cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile microplates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C with 5% CO₂.[11]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][12]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Inhibition Assays
Many triazolopyridine derivatives function by inhibiting protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammation.[1][2][13][14]
Data Presentation: Kinase Inhibitory Activity
The potency of kinase inhibitors is also measured by IC50 values. It is crucial to screen compounds against a panel of kinases to determine both their potency and selectivity.
| Kinase Target | TPD-002 IC50 (nM) | Staurosporine IC50 (nM) |
| p38α MAP Kinase | 8.5 ± 1.1 | 2.0 ± 0.4 |
| JAK1 | 12.3 ± 2.5 | 5.0 ± 0.9 |
| GCN2 | 45.1 ± 5.3 | 18.0 ± 3.2 |
| VEGFR2 | 850.7 ± 50.2 | 15.0 ± 2.8 |
| EGFR | >10,000 | 20.0 ± 4.1 |
Table 2: Example of inhibitory activity of a triazolopyridine derivative (TPD-002) against a panel of protein kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[13]
Signaling Pathway: p38 MAP Kinase
Caption: Inhibition of the p38 MAPK pathway by a triazolopyridine derivative.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)[1][14][16]
This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[13][15]
Materials:
-
Purified recombinant kinase (e.g., p38α MAP Kinase).[1]
-
Kinase-specific substrate (e.g., ATF2 peptide).[1]
-
Adenosine triphosphate (ATP).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]
-
Triazolopyridine compounds and control inhibitors (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (or similar).[13]
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the triazolopyridine derivative in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[13]
-
Reaction Setup: In a 384-well plate, perform the following additions:
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[1] The optimal concentrations of kinase, substrate, and ATP should be empirically determined to be within the linear range of the assay.
-
Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[1][13]
-
ADP Detection (First Step): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[1] Incubate for 40 minutes at room temperature.[13]
-
Luminescence Generation (Second Step): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and uses the new ATP to produce a luminescent signal via a luciferase reaction.[15] Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13] Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Anti-inflammatory Activity Screening
Triazolopyridine derivatives have also been investigated for their anti-inflammatory properties.[4][6] A common in vitro model uses macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[16]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory potential in vitro.[16]
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)[17][18]
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of the triazolopyridine compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[16] Include non-stimulated and vehicle controls.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.[16]
-
In a new 96-well plate, add the supernatant.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[16]
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)[17][18]
This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Procedure:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated cells as described in the NO assay protocol.
-
ELISA: Perform a sandwich ELISA for the target cytokine (e.g., TNF-α, IL-6) using a commercial kit according to the manufacturer's instructions.[17]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).[16]
-
Quantification: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines provided in the kits.[16]
Protocol: Signaling Pathway Analysis (Western Blot)[17][20][21]
Western blotting can be used to investigate the molecular mechanism of action, such as the inhibition of NF-κB or MAPK signaling pathways.[16]
Procedure:
-
Cell Lysis: After treatment with compounds and LPS, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Antibody Incubation:
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to total protein or a loading control (e.g., β-actin).[16]
Antimicrobial Screening
Certain triazolopyridine scaffolds have demonstrated antibacterial and antifungal activity.[21][22] Initial screening is performed to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TPD-004 | 16 | 32 | 64 |
| TPD-005 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 3: Example of Minimum Inhibitory Concentration (MIC) values for triazolopyridine derivatives against representative bacterial and fungal strains.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)[26][27]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Culture Broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Triazolopyridine compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. microbiologyjournal.org [microbiologyjournal.org]
Application Notes and Protocols for Cell-Based Efficacy Testing of 6-Bromo-8-methyltriazolo[1,5-a]pyridine Analogs
Introduction
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, with various analogs demonstrating significant biological activity, including roles as kinase inhibitors, bromodomain inhibitors, and anticancer agents.[1][2] Specifically, 6-Bromo-8-methyltriazolo[1,5-a]pyridine serves as a key starting point for the development of novel therapeutic candidates. Evaluating the efficacy of these analogs requires a suite of robust and reproducible cell-based assays to determine their cytotoxic effects, mechanisms of action, and target engagement within a cellular context.
These application notes provide detailed protocols for a panel of essential cell-based assays tailored for researchers, scientists, and drug development professionals. The assays covered include assessments of cell viability, apoptosis, cell cycle progression, and direct target engagement, providing a comprehensive framework for characterizing the cellular effects of novel 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assays
Application Notes
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. Assays such as the MTT, MTS, and CellTiter-Glo® are fundamental for quantifying the cytotoxic or cytostatic effects of the triazolopyridine analogs.[3] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of living cells through the reduction of a tetrazolium salt into a colored formazan product.[4] The CellTiter-Glo® assay is a highly sensitive, luminescence-based method that quantifies ATP, an indicator of metabolically active cells.[3][5] These assays are ideal for determining dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each analog.
Data Presentation: Cytotoxicity Profile
Quantitative data from cell viability assays should be summarized to compare the potency of different analogs across various cell lines.
| Analog ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| BMT-A01 | MV4-11 | MTT | 72 | 1.5 ± 0.2 |
| BMT-A02 | MV4-11 | MTT | 72 | 5.8 ± 0.7 |
| BMT-A03 | MV4-11 | MTT | 72 | 0.9 ± 0.1 |
| BMT-A01 | MCF-7 | CellTiter-Glo® | 48 | 12.3 ± 1.5 |
| BMT-A02 | MCF-7 | CellTiter-Glo® | 48 | 25.1 ± 3.0 |
| BMT-A03 | MCF-7 | CellTiter-Glo® | 48 | 8.7 ± 0.9 |
| Control | MV4-11 | MTT | 72 | > 100 |
| Control | MCF-7 | CellTiter-Glo® | 48 | > 100 |
Experimental Protocol: MTT Cell Viability Assay [4][6]
-
Cell Seeding : Seed cancer cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 6-Bromo-8-methyltriazolo[1,5-a]pyridine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition : After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.
-
Absorbance Measurement : Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assays
Application Notes
To determine if cell death occurs via apoptosis (programmed cell death), Annexin V and Caspase-3/7 activity assays are essential. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry.[7] Propidium iodide (PI) is often used concurrently to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[8] Caspases are key proteases that execute apoptosis; measuring the activity of effector caspases like caspase-3 and -7 provides a direct readout of the apoptotic signaling cascade.[9][10]
Data Presentation: Apoptosis Induction
Results can be presented to show the percentage of cells in different stages of apoptosis or the relative increase in caspase activity.
Table 2.1: Annexin V/PI Staining Results
| Analog ID (10 µM) | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| Vehicle Control | Jurkat | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| BMT-A03 | Jurkat | 45.8 ± 4.1 | 35.2 ± 3.5 | 19.0 ± 2.8 |
| Staurosporine (1 µM) | Jurkat | 10.5 ± 1.9 | 60.7 ± 5.2 | 28.8 ± 3.1 |
Table 2.2: Caspase-3/7 Activity
| Analog ID (10 µM) | Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
|---|---|---|
| Vehicle Control | Jurkat | 1.0 ± 0.1 |
| BMT-A03 | Jurkat | 5.8 ± 0.6 |
| Staurosporine (1 µM) | Jurkat | 9.2 ± 1.1 |
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [8]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with various concentrations of the triazolopyridine analogs for a specified time (e.g., 24 hours).
-
Cell Harvesting : For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization.[8] For suspension cells, collect by centrifugation. Combine all cells from each sample.
-
Washing : Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation.[8]
Visualization: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
Application Notes
Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M). Flow cytometry analysis of DNA content is the most common method for evaluating cell cycle distribution.[11] Cells are fixed, permeabilized, and stained with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA.[12] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a particular phase following treatment suggests the compound interferes with cell cycle progression.
Data Presentation: Cell Cycle Distribution
The percentage of cells in each phase of the cell cycle is tabulated to identify treatment-induced arrest.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | HCT116 | 55.2 ± 3.1 | 28.5 ± 2.0 | 16.3 ± 1.5 | 1.1 ± 0.3 |
| BMT-A03 (5 µM) | HCT116 | 20.1 ± 1.8 | 15.7 ± 1.5 | 64.2 ± 4.5 | 5.8 ± 0.9 |
| Nocodazole (100 nM) | HCT116 | 15.4 ± 1.2 | 10.3 ± 1.1 | 74.3 ± 5.0 | 2.5 ± 0.5 |
Experimental Protocol: Cell Cycle Analysis by PI Staining [13][14]
-
Cell Culture and Treatment : Grow cells to approximately 60-70% confluency and treat with the triazolopyridine analogs for a defined period (e.g., 24 hours).
-
Cell Harvesting : Collect both floating and adherent cells and wash once with ice-cold PBS.
-
Fixation : Resuspend the cell pellet (approx. 1-2 x 10^6 cells) and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.[14] Store at 4°C for at least 2 hours (or up to several weeks at -20°C).
-
Rehydration : Centrifuge the fixed cells (e.g., 300 x g for 10 minutes) to remove the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for degrading RNA to prevent its non-specific staining.[13]
-
Incubation : Incubate the cells for 30 minutes at room temperature, protected from light.
-
Flow Cytometry : Analyze the samples on a flow cytometer, acquiring data for at least 20,000 events per sample.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: Cell Cycle Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. uib.no [uib.no]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
No Specific Structure-Activity Relationship Studies Found for 6-Bromo-8-methyltriazolo[1,5-a]pyridine Derivatives
Despite a comprehensive search of scientific literature, including scholarly articles, patents, and academic theses, no specific structure-activity relationship (SAR) studies for 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivatives have been identified. The existing literature primarily describes this chemical scaffold and its analogs as key intermediates in the synthesis of more complex pharmaceutical compounds, particularly kinase inhibitors.
While the broader class of triazolopyridines and related heterocyclic systems, such as pyrazolopyrimidines, have been the subject of numerous SAR investigations for various therapeutic targets, detailed quantitative data and experimental protocols specifically for derivatives of 6-Bromo-8-methyltriazolo[1,5-a]pyridine are not publicly available.
The conducted searches aimed to locate publications providing quantitative biological data, such as IC50 or EC50 values, for a series of 6-Bromo-8-methyltriazolo[1,5-a]pyridine analogs, which is a prerequisite for constructing a meaningful SAR analysis. Furthermore, detailed experimental protocols for the synthesis and biological evaluation of these specific compounds were not found in the public domain.
This absence of specific data prevents the creation of the requested detailed Application Notes and Protocols, including structured data tables and experimental workflows for this particular series of compounds. Researchers, scientists, and drug development professionals interested in the potential of this scaffold are encouraged to initiate their own SAR studies to explore its therapeutic potential.
General Methodological Approach for Future SAR Studies
For researchers planning to conduct SAR studies on 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivatives, a general workflow can be proposed. This workflow outlines the necessary steps to systematically evaluate the impact of structural modifications on the biological activity of these compounds.
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
This proposed workflow begins with the chemical synthesis and diversification of the 6-Bromo-8-methyltriazolo[1,5-a]pyridine core structure. The synthesized derivatives would then undergo purification and structural confirmation. Following this, a relevant biological assay would be employed for primary screening to identify active compounds. For the most promising hits, dose-response studies would be conducted to determine quantitative measures of activity (e.g., IC50 values). The resulting data would be crucial for establishing the structure-activity relationships, which in turn would guide the design and synthesis of new, potentially more potent and selective analogs in an iterative process of lead optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several stages of the synthesis. Consider the following:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursor, (5-bromo-3-methylpyridin-2-yl)hydrazine. Ensure the precursor is pure and free from residual reagents from its own synthesis (e.g., from the reaction of 2,5-dibromo-3-methylpyridine and hydrazine).
-
Inefficient Cyclization: The cyclization step to form the triazole ring is critical. Reaction conditions such as temperature, solvent, and the choice of cyclizing agent (e.g., formic acid, triethyl orthoformate) must be strictly controlled. Harsh conditions can lead to decomposition.[1]
-
Isomer Formation: A significant portion of your product might be the isomeric[1][2][3]triazolo[4,3-a]pyridine, which may not fully rearrange to the desired [1,5-a] product under your reaction conditions.
-
Difficult Purification: Product loss during chromatography or recrystallization can significantly lower the isolated yield.
Q2: I am observing an unexpected isomer in my final product's NMR spectrum. What is it and how can I avoid it?
A2: The most common impurity is the kinetically favored 6-Bromo-8-methyl-[1][2][3]triazolo[4,3-a]pyridine isomer. The desired [1,5-a] isomer is typically formed via a Dimroth rearrangement of the [4,3-a] isomer.[4][5]
-
Promotion of Rearrangement: The Dimroth rearrangement can be facilitated by heat or by using acidic or basic conditions. Prolonging the reaction time at an elevated temperature after the initial cyclization may drive the equilibrium towards the more thermodynamically stable [1,5-a] isomer.
-
Choice of Cyclization Reagent: Some cyclization methods are more prone to forming the [1,5-a] isomer directly. For instance, methods starting from N-(pyridin-2-yl)benzimidamides often lead directly to the [1,5-a] system.[3]
Q3: The synthesis of the (5-bromo-3-methylpyridin-2-yl)hydrazine precursor is proving difficult. What are the key challenges?
A3: The synthesis of this hydrazine intermediate, typically from 2,5-dibromo-3-methylpyridine, has its own challenges:
-
Reaction Control: The reaction with hydrazine hydrate needs to be carefully controlled. Over-reaction or side reactions can occur.
-
Precursor Synthesis: The synthesis of 2,5-dibromo-3-methylpyridine itself involves multiple steps, starting from 2-amino-3-methylpyridine, and requires careful handling of bromine and diazotization reagents.[6]
-
Hydrazine Instability: The hydrazine product can be unstable, especially when heated or exposed to air for prolonged periods. It is often best to use it immediately in the next step or store it under an inert atmosphere in a cool, dark place.
Q4: What are the best practices for purifying the final 6-Bromo-8-methyltriazolo[1,5-a]pyridine product?
A4: Purification typically involves one or both of the following methods:
-
Recrystallization: Use a suitable solvent system, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures. This is effective for removing less soluble or more soluble impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired [1,5-a] isomer from the [4,3-a] isomer and other side products. A gradient elution system, for example, with hexane and ethyl acetate, is usually employed.
Synthetic Pathway Overview
The general synthesis involves a two-step process: preparation of a key hydrazine intermediate followed by a cyclization reaction to form the fused triazole ring system.
Caption: General workflow for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting guide for common synthesis problems.
Experimental Protocols & Data
This section provides a plausible, detailed experimental protocol based on common synthetic methods for triazolopyridines.[4][6][7]
Step 1: Synthesis of (5-Bromo-3-methylpyridin-2-yl)hydrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,5-dibromo-3-methylpyridine (1.0 eq).
-
Reagent Addition: Add ethanol as a solvent, followed by the slow addition of hydrazine hydrate (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is often used directly in the next step.
Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
Reaction Setup: To a solution of crude (5-bromo-3-methylpyridin-2-yl)hydrazine (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction: Heat the mixture to reflux for 8-12 hours. The intermediate [4,3-a] isomer forms first, which then rearranges to the final [1,5-a] product. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Table 1: Comparison of Reaction Conditions for Triazolopyridine Synthesis
The following table summarizes typical conditions found in the literature for the crucial cyclization step, which can be adapted for this specific synthesis.
| Parameter | Method A (Acid Catalyzed) | Method B (Oxidative Cyclization)[1] |
| Starting Material | 2-Hydrazinopyridine | 2-Pyridylhydrazone |
| Cyclizing Agent | Triethyl Orthoformate | N-Chlorosuccinimide (NCS) |
| Solvent | Ethanol / Acetic Acid | Dimethylformamide (DMF) |
| Temperature | 80-120 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 6-24 hours | 1-3 hours |
| Typical Yield | 60-85% | >90% |
| Notes | Promotes Dimroth rearrangement. | Very mild conditions, high yield. |
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Navigating the Purification of Brominated Heterocyclic Compounds: A Technical Guide to Recrystallization
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mastering the recrystallization of brominated heterocyclic compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the specific challenges encountered during the purification of these critical chemical building blocks.
Brominated heterocyclic compounds are pivotal in the synthesis of a vast array of pharmaceuticals and functional materials. Their purification via recrystallization, while a fundamental technique, often presents unique hurdles due to the influence of the bromine atom on the molecule's properties. This technical support center aims to demystify these challenges and provide clear, actionable guidance for achieving high-purity crystalline products.
Troubleshooting Common Recrystallization Issues
This guide addresses frequent problems encountered during the recrystallization of brominated heterocyclic compounds in a practical question-and-answer format.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often because the solution is still above the compound's melting point when it becomes supersaturated, or the compound is highly impure.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature.
-
Solution 2: Slow Cooling. Allow the solution to cool more slowly. Insulating the flask can help promote gradual crystal growth over oil formation.
-
Solution 3: Modify the Solvent System. If using a single solvent, try adding a co-solvent in which the compound is less soluble (an anti-solvent) to induce crystallization at a lower temperature.
Q2: No crystals are forming even after the solution has cooled. What steps can I take?
A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of the pure compound (a seed crystal) to the solution.
-
-
Solution 2: Increase Concentration. The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Solution 3: Further Cooling. If crystals do not form at room temperature, cool the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield is a common issue and can often be rectified.
-
Solution 1: Minimize Solvent Usage. The most frequent cause of low yield is using an excess of solvent. Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Solution 2: Check the Mother Liquor. After filtering your crystals, you can test the remaining solution (the mother liquor) for dissolved product. Evaporate a small amount of the mother liquor; if a significant amount of solid remains, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
-
Solution 3: Ensure Complete Crystallization. Allow sufficient time for the crystallization process to complete before filtering. Cooling the solution in an ice bath for an extended period can maximize crystal formation.
Q4: My recrystallized crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
A4: Colored impurities can often be removed with activated charcoal.
-
Solution: Charcoal Treatment. After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Quantitative Data: Solubility of Brominated Heterocyclic Compounds
The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below are tables summarizing the solubility of common brominated heterocyclic compounds in various solvents.
Table 1: Solubility of Brominated Pyridines
| Compound | Solvent | Temperature (°C) | Solubility |
| 2-Bromopyridine | Water | 25 | Slightly miscible[1][2][3] |
| Ethanol | 25 | Miscible | |
| Ether | 25 | Miscible[3] | |
| Benzene | 25 | Miscible[3] | |
| 3-Bromopyridine | Water | 25 | 83.9 mg/L[4] |
| 2,6-Dibromopyridine | Water | 25 | Insoluble[5] |
| Methanol | 25 | Soluble[5] | |
| Ethanol | 25 | Soluble[5] | |
| Diethyl Ether | 25 | Soluble | |
| Chloroform | 25 | Soluble[5] |
Table 2: Solubility of Brominated Indoles and Other Heterocycles
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g ) |
| 5-Bromoindole | Ethanol | - | Soluble[6] |
| Ether | - | Soluble[6] | |
| Chloroform | - | Soluble[6] | |
| N-Bromosuccinimide | Water | 25 | 1.47[7] |
| tert-Butanol | 25 | 0.73[7] | |
| Acetone | 25 | 14.40[7] | |
| Carbon Tetrachloride | 25 | 0.02[7] | |
| Hexane | 25 | 0.006[7] | |
| Glacial Acetic Acid | 25 | 3.10[7] | |
| 5,7-dibromo-8-hydroxyquinoline | Isopropanol + Water | 15-60 | Varies with co-solvent ratio[1] |
| DMF + Water | 15-60 | Varies with co-solvent ratio[1] | |
| NMP + Water | 15-60 | Varies with co-solvent ratio[1] | |
| 1,4-Dioxane + Water | 15-60 | Varies with co-solvent ratio[1] |
Experimental Protocols: Methodologies for Recrystallization
Below are detailed protocols for the recrystallization of specific brominated heterocyclic compounds, illustrating both single-solvent and mixed-solvent techniques.
Protocol 1: Single-Solvent Recrystallization of 2,6-Dibromopyridine from Ethanol
-
Dissolution: Place the crude 2,6-dibromopyridine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before the hot filtration.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[8]
Protocol 2: Mixed-Solvent Recrystallization of a Brominated Pyrazole Derivative (General Procedure)
This method is effective when a single ideal solvent cannot be identified. A common combination is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which the compound is insoluble (e.g., water).
-
Dissolution: Dissolve the crude brominated pyrazole derivative in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid), indicating the point of saturation.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals thoroughly.
Visualizing the Workflow: Diagrams for Clarity
To further aid in understanding the experimental processes and logical troubleshooting, the following diagrams have been created using Graphviz.
Caption: A generalized workflow for the single-solvent recrystallization of brominated heterocyclic compounds.
Caption: A decision-making workflow for troubleshooting the failure of crystal formation during recrystallization.
This technical support center will be continuously updated with new data and protocols to remain a valuable resource for the scientific community. Feedback and contributions from researchers are highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side products encountered during palladium-catalyzed cross-coupling reactions of triazolopyridines. The information is tailored to help diagnose and resolve issues in your experiments, ensuring higher yields and purity of your target compounds.
Troubleshooting Guide: Common Side Products
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of triazolopyridine scaffolds. However, the presence of nitrogen atoms in the heterocyclic core can lead to specific side reactions. Below is a guide to troubleshoot common issues.
| Observed Issue | Potential Side Product(s) | Plausible Causes | Recommended Solutions |
| Low yield of desired product; presence of starting materials. | - | Catalyst Poisoning: The Lewis basic nitrogen atoms of the triazolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation. | • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle.• Pre-catalyst Use: Employ pre-formed palladium precatalysts which are often more resistant to poisoning.• Slow Addition: Add the triazolopyridine substrate slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of catalyst inhibition. |
| Formation of a symmetrical biaryl/bipyridyl byproduct. | Homocoupling Product: Coupling of two molecules of the boronic acid/ester (in Suzuki) or two molecules of the triazolopyridine halide. | • Oxygen Presence: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.• Pd(II) Species: The presence of Pd(II) species at the start or during the reaction can initiate homocoupling.• Sub-optimal Reaction Conditions: Incorrect choice of catalyst, ligand, or base can favor homocoupling pathways. | • Rigorous Degassing: Thoroughly degas solvents and the reaction mixture using inert gas (Ar or N₂) sparging or freeze-pump-thaw cycles.[1][2]• Use of Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of a Pd(II) source.• Additives: The addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of free Pd(II).• Slow Addition: Slow addition of the boronic acid can keep its concentration low, disfavoring homocoupling.[2] |
| Product mass corresponds to the triazolopyridine without the halogen. | Dehalogenation/Hydrodehalogenation Product: Replacement of the halide on the triazolopyridine with a hydrogen atom. | • Hydrogen Source: Presence of a hydrogen donor in the reaction mixture (e.g., solvent like isopropanol, water, or even the amine in Buchwald-Hartwig).• Active Catalyst: Highly active catalysts can sometimes promote this side reaction.• β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the palladium-amido intermediate can lead to dehalogenation of the starting material.[3] | • Solvent Choice: Use aprotic solvents that are less likely to act as hydrogen donors.• Catalyst/Ligand Tuning: Adjust the catalyst system to one that is less prone to promoting hydrodehalogenation.• Base Selection: The choice of base can influence the rate of competing side reactions. |
| Formation of a diyne byproduct in Sonogashira coupling. | Glaser Coupling Product: Homocoupling of the terminal alkyne. | • Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling of alkynes. | • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.• Copper-Free Conditions: Employ a copper-free Sonogashira protocol. |
| Formation of unexpected regioisomers or rearranged products. | 1,1-disubstituted alkene or other isomers. | • Reaction Pathway Divergence: The choice of base can influence the reaction pathway. For instance, a weak base in certain palladium-catalyzed arylations of triazolopyridines can lead to a ring-opened diazo imine intermediate, which can then form a 1,1-disubstituted alkene.[4] | • Base Selection: Carefully select the base according to the desired regioselectivity. Strong bases like tert-butoxides may favor direct C-H activation, while weaker bases might lead to alternative pathways.[4] |
Quantitative Data on Side Product Formation
While specific quantitative data for side product formation in palladium-catalyzed reactions of triazolopyridines is not extensively tabulated in the literature, the following table provides a generalized overview of factors influencing side product formation based on studies of related N-heterocycles.
| Reaction Type | Substrate Example | Catalyst System | Conditions | Observed Side Product(s) | Product/Side Product Ratio (Approximate) | Reference |
| Suzuki-Miyaura | 2-Chloropyridine + Arylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃, Dioxane/H₂O, 100°C | Homocoupling of boronic acid | >95:5 (Product:Homocoupling) with optimized conditions | [5] |
| Suzuki-Miyaura | Halogenated Aminopyrazoles | Pd(OAc)₂ / XPhos | K₃PO₄, Dioxane/H₂O, 100°C | Dehalogenation | Bromo and Chloro derivatives show less dehalogenation than Iodo derivatives. | |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, Toluene, 110°C | Hydrodehalogenation | Varies significantly with substrate and ligand. Bulky ligands tend to suppress this. | [3] |
| Sonogashira | 2-Amino-3-bromopyridine + Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N, DMF, 100°C | Alkyne Homocoupling | Can be significant if oxygen is not rigorously excluded. | [6] |
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions on triazolopyridines more challenging than on simple benzene rings?
A1: The nitrogen atoms in the triazolopyridine ring system are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or "poisoning," which slows down or halts the desired catalytic cycle, resulting in lower product yields.
Q2: What is the most common side product in Suzuki-Miyaura reactions of triazolopyridines and how can I minimize it?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a very common side product. This is often promoted by the presence of oxygen. To minimize it, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Using a Pd(0) catalyst source or a reliable precatalyst, and considering the slow addition of the boronic acid can also be effective strategies.
Q3: I am observing a significant amount of dehalogenated triazolopyridine in my Buchwald-Hartwig amination. What is the likely cause and how can I fix it?
A3: This side product, arising from hydrodehalogenation, is common in Buchwald-Hartwig reactions. It can be caused by the presence of a hydrogen source (sometimes the amine itself or trace water) and can be promoted by certain catalyst systems. A key mechanistic pathway involves β-hydride elimination from a palladium-amido intermediate.[3] To address this, ensure you are using anhydrous solvents, and consider screening different bulky, electron-rich phosphine ligands, as the ligand choice is crucial in promoting the desired reductive elimination over β-hydride elimination.
Q4: In a Sonogashira coupling with a triazolopyridine, I am getting a lot of the homocoupled alkyne (Glaser coupling product). What should I do?
A4: The homocoupling of terminal alkynes in Sonogashira reactions is typically mediated by the copper(I) co-catalyst in the presence of oxygen. The most effective way to prevent this is to rigorously exclude oxygen from your reaction. Alternatively, you can switch to a "copper-free" Sonogashira protocol, which often uses a palladium catalyst with an amine base in a solvent like DMF or THF.
Q5: Can the position of the halogen on the triazolopyridine ring affect the prevalence of side reactions?
A5: Yes, the electronic environment of the carbon-halogen bond can influence the rates of both the desired oxidative addition and potential side reactions. Halogens at more electron-deficient positions may undergo oxidative addition more readily, but the overall outcome will depend on the interplay of all reaction parameters. For C-H activation/arylation reactions, the choice of a strong or weak base can even direct the reaction to different positions on the triazolopyridine ring, potentially leading to isomeric side products if not controlled.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halotriazolopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halotriazolopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine and halotriazolopyridine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) and the appropriate ligand to an oven-dried Schlenk tube. Add the halotriazolopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add the iodotriazolopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a phosphine ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (at least three cycles).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF). Then, add the terminal alkyne (1.2-1.5 equiv.) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) via syringe.
-
Reaction: Heat the reaction to the desired temperature (can range from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, dilute with an organic solvent, and wash with water or a mild aqueous acid to remove the amine base.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. briefs.techconnect.org [briefs.techconnect.org]
how to avoid debromination in cross-coupling reactions of bromo-pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid debromination during cross-coupling reactions of bromo-pyridines.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is a common and undesirable side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a bromine atom on the pyridine ring with a hydrogen atom, leading to a reduced yield of the desired coupled product and creating challenges in product purification.[1][2]
Q2: Why does debromination occur as a side reaction with bromo-pyridines?
A2: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] These highly reactive species can be generated from various sources in the reaction mixture, including the base, solvent (e.g., alcohols), or other impurities like water.[2][3] The palladium-hydride can then react with the bromo-pyridine in a competing catalytic cycle, leading to the undesired debrominated product.[3]
Q3: What are the key experimental factors that promote debromination?
A3: Several factors can increase the likelihood of debromination:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1][3]
-
Strong Bases: Strong bases, particularly alkoxides like NaOt-Bu, are known to promote the formation of palladium-hydride species.[1]
-
Catalyst and Ligand Choice: Certain palladium catalysts and ligands may be more prone to generating hydride species or may have slower rates of reductive elimination for the desired product, allowing the debromination pathway to compete.[2][4]
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities can act as hydride sources, facilitating the formation of Pd-H species.[3]
Q4: How can I detect and quantify the extent of debromination?
A4: Standard analytical techniques are effective for identifying and quantifying the debrominated byproduct. These methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired product from the debrominated byproduct and confirming the identity of each by their molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the relative amounts of the starting material, the desired product, and the debrominated impurity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting the disappearance of signals associated with the bromo-substituted ring and the appearance of new signals for the unsubstituted pyridine ring. The integration of these peaks can be used for quantification.[5]
-
Thin Layer Chromatography (TLC): TLC offers a quick, qualitative assessment to check for the presence of the byproduct, which will likely have a different Rf value from the desired product.[5]
Troubleshooting Guide
Issue: Significant formation of a debrominated pyridine byproduct (>5%) is observed in my cross-coupling reaction.
This guide provides a systematic approach to diagnosing and solving the issue based on the reaction components.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Strong bases (e.g., NaOt-Bu, NaOH) can generate hydride species.[1] |
| High Reaction Temperature | The debromination pathway may be favored at higher temperatures.[3] |
| Suboptimal Ligand Choice | Ligands that are not sufficiently bulky or electron-rich can lead to slower rates of reductive elimination for the desired product, allowing the debromination side reaction to compete.[2] |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities in the solvent or reagents can serve as a source for the formation of palladium-hydride species.[3] |
| Atmosphere Control | The presence of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[6] |
Quantitative Data Summary
The choice of ligand and base significantly impacts the yield of the desired product versus the debrominated byproduct. The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of 2-bromopyridine with an arylboronic acid under various conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temperature (°C) | Solvent | Desired Product Yield (%) | Debromination (%) | Reference |
| Pd₂(dba)₃ (2) | PPh₃ (8) | NaOEt (3) | 100 | Toluene | Low-Moderate | Significant | [1][2] |
| Pd(OAc)₂ (3) | None | K₂CO₃ (2) | 110 | Toluene/H₂O | Moderate | Moderate | [6] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 80 | 1,4-Dioxane/H₂O | High | Minimal (<2%) | [1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 85-95 | 1,4-Dioxane/H₂O | Good | Low | [7] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 90 | DMF | Good | Low-Moderate | [2] |
Note: Yields are representative and can vary based on the specific bromo-pyridine and coupling partner used.
Visualizations
The following diagrams illustrate key decision-making processes and reaction pathways to help visualize and address the problem of debromination.
Caption: Troubleshooting workflow for addressing debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Experimental Workflow Overview
The synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine is typically achieved in a two-step process starting from 2-Amino-5-bromo-3-methylpyridine. The first step involves the formylation of the starting material to yield an N-pyridylformamide intermediate. The second step is the cyclization of this intermediate to the final triazolo[1,5-a]pyridine product.
Technical Support Center: Addressing Solubility Challenges of Triazolopyridine Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with triazolopyridine derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My triazolopyridine derivative is precipitating out of solution upon dilution of my DMSO stock into aqueous assay buffer. What is the likely cause and what are the initial troubleshooting steps?
A1: This phenomenon, often termed "solvent shock," is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent environment causes the compound to crash out of solution.
Initial troubleshooting should focus on understanding the kinetic solubility of your compound under the specific assay conditions. It is also crucial to optimize the dilution process to minimize localized high concentrations of the compound. Gentle warming and sonication of the stock solution before dilution can also be beneficial.
Q2: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A2: While cell line dependent, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit for most cell-based assays to avoid significant solvent-induced toxicity. However, it is always best practice to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q3: How does pH affect the solubility of triazolopyridine derivatives?
A3: Triazolopyridine derivatives are often weakly basic compounds. Their solubility is highly dependent on the pH of the solution.[1] At a pH below their pKa, these compounds are more likely to be protonated, which generally increases their aqueous solubility. Conversely, at a pH above their pKa, they exist predominantly in their less soluble, neutral form. Therefore, adjusting the pH of your assay buffer to be 1-2 units below the pKa of your compound can be an effective strategy to enhance solubility.
Q4: Can excipients be used to improve the solubility of my triazolopyridine derivative in an assay?
A4: Yes, certain excipients can significantly improve the aqueous solubility of poorly soluble compounds. For triazolopyridine derivatives, the use of cyclodextrins to form inclusion complexes is a common and effective strategy.[2][3] Surfactants like Tween 80 and polymers such as PEG 400 can also be used to create formulations that enhance solubility, particularly for in vivo studies.[4] However, the compatibility and potential interference of these excipients with your specific assay must be evaluated.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Buffers (e.g., PBS)
This guide provides a systematic approach to resolving precipitation issues when diluting your triazolopyridine derivative from a DMSO stock into an aqueous buffer like Phosphate Buffered Saline (PBS).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Experimental Protocols:
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Accurately weigh the triazolopyridine derivative.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the solution for 2-5 minutes.
-
If necessary, use a sonicator bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
-
Prepare a series of dilutions of your DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each dilution in triplicate.
-
Rapidly add the corresponding volume of your pre-warmed (37°C) aqueous assay buffer (e.g., 198 µL) to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Data Presentation: Co-Solvent Effects on Solubility
The following table illustrates the impact of different co-solvents on the solubility of a representative poorly soluble kinase inhibitor. This data can guide the selection of an appropriate solvent system for your triazolopyridine derivative.
| Co-solvent System (in water) | Representative Kinase Inhibitor Solubility (µg/mL) |
| 0.5% CMC | 150 ± 35 |
| 20% PEG 400 / 5% Tween 80 | 850 ± 120 |
| Lipid-based formulation | 1200 ± 250 |
| Amorphous Solid Dispersion | 1500 ± 300 |
This data is illustrative and based on a representative poorly soluble kinase inhibitor.[4]
Guide 2: Addressing Solubility in Cell-Based Assays
Maintaining the solubility of triazolopyridine derivatives in cell culture media is crucial for obtaining accurate and reproducible results.
Logical Relationships in Cell-Based Assay Solubility:
Caption: Factors influencing compound solubility in cell-based assays.
Experimental Protocols:
Protocol 3: Preparing Triazolopyridine Derivatives for Cell-Based Assays
-
Thaw a single-use aliquot of your high-concentration DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, add 10 µL of a 10 mM stock to 990 µL of media to get a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
From this intermediate dilution, prepare your final working concentrations by serial dilution in pre-warmed media.
-
Add the final dilutions to your cells. Always include a vehicle control with the same final DMSO concentration as your highest compound concentration.
Data Presentation: pH-Dependent Solubility
The following table provides an example of how the solubility of a weakly basic compound can change with the pH of the aqueous buffer.
| Buffer pH | Apparent Solubility (µM) |
| 5.0 | 50 |
| 6.0 | 10 |
| 7.0 | 2 |
| 7.4 | <1 |
This data is for a representative weakly basic compound and illustrates the general trend.
Signaling Pathway Example
Many triazolopyridine derivatives are potent kinase inhibitors. For instance, filgotinib is a selective JAK1 inhibitor. Understanding the signaling pathway is crucial for assay design and data interpretation.
Simplified JAK-STAT Signaling Pathway:
References
Technical Support Center: Troubleshooting Reactions with 6-Bromo-8-methyltriazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Bromo-8-methyltriazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with 6-Bromo-8-methyltriazolo[1,5-a]pyridine?
A1: 6-Bromo-8-methyltriazolo[1,5-a]pyridine is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The most frequently employed reactions are:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[1][2]
-
Sonogashira Coupling: To form a C-C bond with terminal alkynes.[3][4][5]
Q2: I am observing low to no conversion in my reaction. What are the general initial troubleshooting steps?
A2: Low or no product formation is a common issue in cross-coupling reactions. Here is a logical workflow to diagnose the problem:
Caption: General troubleshooting workflow for failed reactions.
Q3: Are there any known stability issues with the triazolo[1,5-a]pyridine core?
A3: The triazolo[1,5-a]pyridine scaffold is generally stable under a variety of reaction conditions. However, like many nitrogen-containing heterocycles, it can act as a ligand for the palladium catalyst, which may lead to catalyst inhibition or deactivation. The choice of an appropriate ligand is crucial to mitigate this effect.
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, issues can arise, particularly with heteroaromatic substrates.
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution | Justification |
| Catalyst Inactivation | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Increase catalyst loading to 3-5 mol%. | The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation. Bulky ligands can help prevent this. |
| Inefficient Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of high quality or consider using a more stable boronate ester (e.g., pinacol ester). | The transmetalation step can be slow for electron-deficient heterocycles. A stronger base can facilitate this step. Boronic acids can degrade, especially under prolonged heating. |
| Protodeboronation | Use anhydrous solvents. If using aqueous conditions, minimize the reaction time and consider a milder base like K₂CO₃. | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and strong bases. |
| Poor Solubility | Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF. | Insufficient solubility of the reactants can significantly slow down the reaction rate. |
Typical Suzuki-Miyaura Reaction Parameters:
| Parameter | Typical Range | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, PPh₃ | 1.1-1.5 eq. relative to Pd |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 eq. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Degassed |
| Temperature | 80-110 °C | |
| Time | 4-24 hours | Monitor by TLC or LC-MS |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This reaction is highly effective for synthesizing N-arylated compounds. The choice of ligand and base is critical for success.
Problem: Low Product Yield or Side Reactions
| Potential Cause | Recommended Solution | Justification |
| Catalyst Inhibition | Use a specialized ligand designed for Buchwald-Hartwig reactions (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[1] | These ligands are electron-rich and sterically hindered, which promotes the catalytic cycle and prevents catalyst deactivation by the amine or the triazolopyridine substrate. |
| Incorrect Base | Screen different bases. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary. LiHMDS can also be effective.[1] | The base plays a crucial role in the deprotonation of the amine. Its strength can influence the reaction rate and the prevalence of side reactions. |
| Reductive Dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. | This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired amination. |
| Reaction at N1 of Triazole Ring | This is generally not observed but if suspected, protecting the triazole nitrogen could be a strategy. | While less likely, alternative reaction pathways can sometimes occur. |
Typical Buchwald-Hartwig Reaction Parameters:
| Parameter | Typical Range | Notes |
| Pre-catalyst | RuPhos G3, BrettPhos G3 | 1-3 mol% |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | 1.5-2.5 eq. |
| Solvent | Toluene, Dioxane, THF | Anhydrous |
| Temperature | 60-110 °C | |
| Time | 2-24 hours | Monitor by TLC or LC-MS |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.), the amine (1.1-1.5 eq.), the pre-catalyst (e.g., RuPhos G3, 2 mol%), and the base (e.g., NaOtBu, 2.0 eq.) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles.
Problem: Low Yield and Homocoupling Byproducts
| Potential Cause | Recommended Solution | Justification |
| Catalyst Deactivation | Ensure strictly anaerobic conditions. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst. | Oxygen can lead to the formation of palladium black and deactivate the catalyst. |
| Alkyne Homocoupling (Glaser Coupling) | Use a copper-free protocol or minimize the amount of Cu(I) co-catalyst. Run the reaction under a strictly inert atmosphere. | The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen. |
| Low Reactivity | Increase the reaction temperature. Use a more polar aprotic solvent like DMF. | Electron-deficient heteroaryl bromides can be less reactive, requiring more forcing conditions. |
| Base Incompatibility | Amine bases like Et₃N or DIPEA are commonly used. For sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ can be used in a copper-free system. | The base scavenges the HBr formed during the reaction and can also influence the solubility of the reactants. |
Typical Sonogashira Reaction Parameters:
| Parameter | Typical Range | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | CuI | 2-10 mol% (if used) |
| Base | Et₃N, DIPEA | 2-3 eq. or as solvent |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature to 100 °C | |
| Time | 1-12 hours | Monitor by TLC or LC-MS |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add 6-Bromo-8-methyltriazolo[1,5-a]pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
References
Technical Support Center: Scale-Up Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of 6-Bromo-8-methyltriazolo[1,5-a]pyridine?
A1: The most prevalent and scalable method involves the cyclization of 2-amino-5-bromo-3-methylpyridine. This is typically achieved through reaction with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. A common approach is the reaction with N,N-dimethylformamide azine or a similar reagent under thermal or acid-catalyzed conditions.
Q2: What are the critical process parameters to control during the cyclization step?
A2: Temperature, reaction time, and moisture content are critical. The cyclization often requires elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to decomposition and byproduct formation. Reaction progress should be closely monitored by a suitable analytical method like HPLC or TLC. The reaction is often sensitive to water, so anhydrous conditions are crucial for achieving high yields and purity.
Q3: What are the potential impurities or side products that can form during the synthesis?
A3: Potential side products can include unreacted starting materials, partially cyclized intermediates, and products from side reactions such as dimerization or decomposition of the starting materials or product, especially at elevated temperatures. Over-bromination or de-bromination are also potential side reactions if the reaction conditions are not well-controlled.
Q4: What purification methods are recommended for the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. Suitable solvent systems should be determined at the lab scale first. Slurry washing with an appropriate solvent can also be effective in removing minor impurities. If higher purity is required, column chromatography with a suitable stationary phase and eluent system can be employed, although this may be less practical for very large quantities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction temperature or prolong reaction time. Monitor the reaction progress closely using HPLC or TLC to determine the optimal endpoint. - Ensure the starting materials are of high purity and are used in the correct stoichiometric ratios. |
| Decomposition of starting material or product. | - Lower the reaction temperature and extend the reaction time. - Investigate the thermal stability of the starting materials and product under the reaction conditions. | |
| Inefficient work-up or purification. | - Optimize the extraction and isolation procedures to minimize product loss. - For recrystallization, perform a solvent screen to find a system that provides good recovery and purity. | |
| High Levels of Impurities | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by adjusting the reaction time or temperature. - Consider adding a slight excess of one of the reagents to drive the reaction to completion. |
| Formation of side products. | - Optimize reaction conditions (temperature, concentration, catalyst) to minimize side reactions. - Purify the starting materials to remove any reactive impurities. | |
| Ineffective purification. | - Re-evaluate the purification method. A different recrystallization solvent or a switch to column chromatography may be necessary. - Consider a pre-purification step, such as a slurry wash, to remove major impurities before the final purification. | |
| Poor Solubility of Product | The product may be highly crystalline. | - Screen for a suitable solvent or solvent mixture for purification and subsequent formulation steps. - Sonication or gentle heating may aid in dissolution. |
| Inconsistent Batch-to-Batch Results | Variation in starting material quality. | - Establish strict quality control specifications for all starting materials. |
| Poor control over reaction parameters. | - Implement robust process controls for temperature, addition rates, and mixing. - Ensure consistent moisture levels in reagents and solvents. |
Data Presentation
The following table summarizes hypothetical data for the optimization of the cyclization step in the scale-up synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
| Run | Starting Material (2-amino-5-bromo-3-methylpyridine) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 100 g | N,N-dimethylformamide azine (1.2 eq) | Toluene | 110 | 24 | 75 | 92 |
| 2 | 100 g | N,N-dimethylformamide azine (1.2 eq) | Xylene | 130 | 18 | 82 | 95 |
| 3 | 100 g | N,N-dimethylformamide azine (1.5 eq) | Xylene | 130 | 18 | 85 | 94 |
| 4 | 100 g | N,N-dimethylformamide azine (1.2 eq) | Xylene | 140 | 12 | 78 | 90 |
| 5 | 100 g | Formic acid hydrazide (1.2 eq) / PPA | N/A | 150 | 10 | 65 | 88 |
Note: This data is illustrative and intended for comparison purposes.
Experimental Protocols
Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
This protocol describes a plausible method for the synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine on a laboratory scale, which can be adapted for scale-up.
Materials:
-
2-amino-5-bromo-3-methylpyridine
-
N,N-dimethylformamide azine
-
Xylene (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromo-3-methylpyridine (1 equivalent).
-
Add anhydrous xylene to the flask to create a suspension.
-
Add N,N-dimethylformamide azine (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 6-Bromo-8-methyltriazolo[1,5-a]pyridine as a solid.
Visualizations
Caption: Synthetic pathway for 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Caption: Experimental workflow for the synthesis and purification.
Validation & Comparative
A Comparative Analysis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine and Other Prominent Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer improved potency, selectivity, and drug-like properties is a perpetual endeavor. This guide provides a comparative overview of the 6-Bromo-8-methyltriazolo[1,5-a]pyridine scaffold against other well-established kinase inhibitor scaffolds. Due to the limited publicly available data on the specific 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivative, this comparison utilizes data from closely related analogs within the triazolo[1,5-a]pyridine class, alongside prominent kinase inhibitors representing different structural families.
Introduction to Kinase Inhibitor Scaffolds
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The core chemical structure, or "scaffold," of these inhibitors is a key determinant of their binding affinity, selectivity, and overall pharmacological profile.
The triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating activity against several important kinase targets. This guide will delve into its characteristics in comparison to other widely recognized scaffolds.
Comparative Analysis of Kinase Inhibition
To provide a quantitative comparison, we will examine the inhibitory activity (IC50 values) of representative compounds from different scaffolds against various kinase targets. The data presented here is compiled from publicly available research literature. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in assay conditions.
| Scaffold | Representative Compound(s) | Target Kinase(s) | IC50 (nM) |
| Triazolo[1,5-a]pyridine | CEP-33779 (a 1,2,4-triazolo[1,5-a]pyridine derivative) | JAK2 | 1.8 |
| JAK3 | >1000 | ||
| Compound 21b (a 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)pyrazole derivative) | ALK5 | 18 | |
| p38α | 5110 | ||
| Triazolopyridine Analog (2,4-Difluorophenyl at C4, Isopropyl on triazole) | p38α | 25 | |
| Indole Carboxamide | Staurosporine | Pan-Kinase | Broad (sub-micromolar for many kinases) |
| Aminopyrimidine | Imatinib | Bcr-Abl | ~250 |
| c-Kit | ~100 | ||
| PDGF-R | ~100 | ||
| Anilinoquinazoline | Gefitinib | EGFR | 2-37 |
Data Interpretation:
-
The triazolo[1,5-a]pyridine scaffold has demonstrated the potential for potent and selective inhibition of kinases such as JAK2 and ALK5. For instance, CEP-33779 shows excellent potency and selectivity for JAK2 over other JAK family members.[4] Derivatives have also been developed as potent p38α MAPK inhibitors.[1]
-
Staurosporine , an indolocarbazole, is a classic example of a broad-spectrum or "pan-kinase" inhibitor, highlighting the challenge of achieving selectivity with certain scaffolds.
-
Imatinib , with its aminopyrimidine core, was a groundbreaking targeted therapy and demonstrates potent inhibition of a few specific tyrosine kinases.
-
Gefitinib , an anilinoquinazoline, is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks targeted by these inhibitors and the experimental procedures used to evaluate them is crucial for a comprehensive understanding.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyridine Core: A Superior Bioisosteric Scaffold for Purines in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the bioisosteric replacement of purines has been a cornerstone strategy for the development of novel therapeutics. The purine scaffold, while central to many biological processes, often presents challenges in terms of metabolic stability and selectivity. The triazolo[1,5-a]pyridine core has emerged as a highly effective purine bioisostere, offering opportunities to overcome these limitations and unlock new therapeutic potential. This guide provides an objective comparison of the triazolo[1,5-a]pyridine core against the traditional purine scaffold, supported by experimental data, detailed protocols, and pathway visualizations.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is isoelectronic with the purine ring system, making it an excellent candidate for bioisosteric replacement.[1][2] This substitution has been successfully employed in the design of a wide range of biologically active compounds, including kinase inhibitors and adenosine receptor antagonists.[3][4][5]
Physicochemical and Pharmacological Properties: A Comparative Overview
While direct, comprehensive comparative studies on the physicochemical properties of purine versus triazolo[1,5-a]pyridine pairs are not always available in single publications, the collective evidence from numerous studies suggests that the triazolo[1,5-a]pyridine core often maintains or improves upon the physicochemical properties of the parent purine. For instance, hit-to-lead optimization studies have shown that replacing a purine ring with a triazolo[1,5-a]pyrimidine can significantly enhance in vitro biological activity while preserving favorable properties like thermodynamic water solubility and permeability.[2]
Performance in Biological Systems: Comparative Inhibition Data
The true measure of a successful bioisosteric replacement lies in its biological activity. The triazolo[1,5-a]pyridine core has demonstrated not only comparable but often superior performance to the purine scaffold across a range of therapeutic targets.
Cyclin-Dependent Kinase (CDK) Inhibition
The replacement of the purine core in known CDK inhibitors with a triazolo[1,5-a]pyridine or a related pyrazolo[1,5-a]-1,3,5-triazine scaffold has led to compounds with enhanced potency.
| Compound Type | Target | IC50 (µM) | Reference |
| Purine Analog (e.g., Roscovitine) | CDK2 | ~0.7 | [6] |
| Pyrazolo[1,5-a]-1,3,5-triazine Analog | CDK2 | ~0.15-0.2 | [6] |
| Triazolo[1,5-a]pyrimidine Derivative | EGFR | 2.19 | [7] |
| Triazolo[1,5-a]pyrimidine Derivative | VEGFR2 | 2.95 | [7] |
Methionine Aminopeptidase 2 (MetAP-2) Inhibition
A notable example of the successful application of this bioisosteric replacement is in the development of MetAP-2 inhibitors. Replacement of the purine ring with the triazolo[1,5-a]pyrimidine scaffold resulted in a significant boost in in vitro biological activity.[2]
| Compound | MetAP-2 Inhibition (IC50, nM) | Cell Proliferation (HUVEC, IC50, nM) | Reference |
| Purine Analog | 120 | 1500 | [2] |
| Triazolo[1,5-a]pyrimidine Analog | 15 | 30 | [2] |
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The triazolo[1,5-a]pyrimidine scaffold has also been effectively utilized to develop potent inhibitors of LSD1, an important epigenetic target.
| Compound | LSD1 Inhibition (IC50, µM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 6l | Not specified | PC-9 | 0.59 | [7] |
| 5p | 0.154 | MGC-803 | 2.1 | [7] |
| 5q | 1.19 | Not specified | Not specified | [7] |
| 6i | 0.557 | Not specified | Not specified | [7] |
Signaling Pathways
The bioisosteric replacement of purines with the triazolo[1,5-a]pyridine core has led to the development of inhibitors that modulate key signaling pathways implicated in cancer and other diseases. One such pathway is the ERK signaling cascade.
Caption: The ERK Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of these compounds.
MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell viability.
Caption: Workflow for the MTT Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (purine and triazolo[1,5-a]pyridine analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
Protocol:
-
Reagent Preparation: Prepare the CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), and test compounds in a suitable kinase buffer.[6]
-
Kinase Reaction: In a 96-well or 384-well plate, combine the CDK2/Cyclin A2 enzyme, the test inhibitor at various concentrations, and the substrate.[6][10]
-
Initiation: Initiate the kinase reaction by adding ATP.[6]
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).[6]
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[6]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.
LSD1 Histone Demethylase Assay (Fluorometric)
This assay measures the activity of LSD1 by detecting the demethylated product.
Protocol:
-
Substrate Coating: A di-methylated histone H3-K4 LSD1 substrate is pre-coated onto the microplate wells.[11]
-
Enzyme Reaction: Add the LSD1 enzyme and the test inhibitors to the wells and incubate to allow for the demethylation reaction to occur.[11]
-
Product Detection: The demethylated product is recognized by a specific antibody.[11]
-
Signal Measurement: A fluorescently labeled secondary antibody is added, and the fluorescence is measured using a microplate reader (excitation at ~530 nm and emission at ~590 nm).[11] The fluorescence intensity is proportional to the LSD1 activity.
Conclusion
The bioisosteric replacement of the purine core with the triazolo[1,5-a]pyridine scaffold represents a powerful strategy in modern drug discovery. The evidence strongly suggests that this substitution can lead to compounds with enhanced biological activity, improved physicochemical properties, and potentially altered binding modes that can be exploited for increased selectivity and potency. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of the triazolo[1,5-a]pyridine core in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. researchhub.com [researchhub.com]
- 10. promega.com [promega.com]
- 11. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
validation of in vitro assay results for 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivatives
This guide provides a comparative analysis of the in vitro assay results for derivatives of 6-Bromo-8-methyltriazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections detail the biological activities of these compounds, presenting quantitative data, experimental methodologies, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this class of compounds against other relevant molecules.
Aryl Hydrocarbon Receptor (AhR) Agonism
A notable biological activity of a 6-Bromo-8-methyltriazolo[1,5-a]pyridine derivative is its potent agonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cell proliferation.
Quantitative Data: AhR Activation
The following table summarizes the in vitro potency of a specific derivative, 6-bromo-2-(4-bromophenyl)-triazolo[1,5-a]pyridine (12a) , in activating the AhR, compared to a standard agonist.
| Compound | Target | Assay Type | EC50 (nM) | Reference Compound | EC50 (nM) |
| 6-bromo-2-(4-bromophenyl)-triazolo[1,5-a]pyridine (12a) | AhR | Reporter Gene Assay | 0.03 | TCDD | ~1 |
Experimental Protocol: AhR Activation Reporter Gene Assay
This protocol outlines the methodology used to determine the agonist activity of test compounds on the Aryl Hydrocarbon Receptor.
1. Cell Culture and Seeding:
-
Human hepatoma (HepG2) cells stably transfected with a luciferase reporter gene under the control of a Dioxin Response Element (DRE) are used.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
2. Compound Treatment:
-
Test compounds, including the 6-bromo-2-(4-bromophenyl)-triazolo[1,5-a]pyridine derivative and a reference agonist (e.g., TCDD), are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for another 24 hours.
3. Luciferase Assay:
-
After incubation, the medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).
-
A cell lysis buffer is added to each well, and the plate is agitated for 15 minutes to ensure complete cell lysis.
-
The cell lysate is transferred to a white-walled 96-well plate.
-
Luciferase assay reagent is added to each well, and the luminescence is measured immediately using a luminometer.
4. Data Analysis:
-
The relative light units (RLUs) are plotted against the compound concentrations.
-
The EC50 values, representing the concentration at which 50% of the maximum response is observed, are calculated using a non-linear regression model.
Visualization: AhR Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
JAK/HDAC Dual Inhibition
Certain triazolopyridine derivatives have been identified as potent dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which are key enzymes in cancer cell signaling and survival.
Quantitative Data: JAK/HDAC Inhibition and Antiproliferative Activity
The following table presents the in vitro inhibitory activity of several triazolopyridine derivatives against JAK1 and various HDAC isoforms, as well as their antiproliferative effects on cancer cell lines, compared to standard inhibitors.
| Compound | JAK1 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | MDA-MB-231 IC50 (µM) | RPMI-8226 IC50 (µM) |
| Derivative 16b | 146 | - | - | - | 8.75 | - | - |
| Derivative 19 | - | 25.4 | 36.5 | 83 | - | 0.75 | 0.12 |
| Filgotinib | - | - | - | - | - | >10 | >10 |
| SAHA | - | - | - | - | - | 1.5 | 0.25 |
Experimental Protocols
1. Reagents and Materials:
-
Recombinant human HDAC and JAK enzymes.
-
Fluorogenic substrates specific for each enzyme.
-
Assay buffers and stop solutions.
-
Test compounds (triazolopyridine derivatives) and reference inhibitors.
2. Assay Procedure:
-
The assays are performed in 96- or 384-well plates.
-
For HDAC assays, the enzyme is incubated with the fluorogenic substrate and the test compound at various concentrations. The reaction is stopped, and a developer is added to produce a fluorescent signal.
-
For JAK assays, the kinase, a specific substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures ATP consumption.
-
Fluorescence or luminescence is measured using a microplate reader.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, RPMI-8226) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Triazolopyridine derivatives and standard drugs are serially diluted in culture medium.
-
The cells are treated with the compounds for 72 hours.
3. Cell Viability Measurement:
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated from the dose-response curves.
Visualization: JAK/STAT and HDAC Inhibition Pathways
Combined inhibition of JAK/STAT and HDAC signaling pathways.
Triazolopyridine Compounds: A Comparative Analysis of Anti-Cancer Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals detailing the anti-cancer efficacy of novel triazolopyridine compounds. This report provides a cross-validation of their activity in various cancer cell lines, supported by experimental data and detailed protocols.
The quest for more effective and selective cancer therapeutics has led to the exploration of diverse heterocyclic compounds. Among these, triazolopyridine derivatives have emerged as a promising class of anti-cancer agents, demonstrating potent activity against a range of human cancer cell lines. This guide offers an objective comparison of the performance of various triazolopyridine compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the evaluation and future development of these promising molecules.
Comparative Anti-Cancer Activity of Triazolopyridine Derivatives
The anti-proliferative activity of several triazolopyridine and related triazolo-fused pyrimidine compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: IC50 Values of Triazolopyridine Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Target/Mechanism |
| 12m | MV4-11 | Acute Myeloid Leukemia | 0.02[1] | BRD4 Inhibitor[1] |
| H12 | MGC-803 | Gastric Cancer | 9.47[2] | ERK Signaling Pathway Suppression[2] |
| HCT-116 | Colon Carcinoma | 9.58[2] | ERK Signaling Pathway Suppression[2] | |
| MCF-7 | Breast Adenocarcinoma | 13.1[2] | ERK Signaling Pathway Suppression[2] | |
| WS-722 | THP-1 | Acute Monocytic Leukemia | 3.86 | BRD4 Inhibitor |
| Compound 1 | HCC1937 | Breast Carcinoma | <50 | EGFR/AKT Pathway Inhibition |
| MCF-7 | Breast Adenocarcinoma | <50 | EGFR/AKT Pathway Inhibition | |
| HeLa | Cervical Cancer | <50 | EGFR/AKT Pathway Inhibition | |
| Thiazolyl-pyrazole 2 | MDA-MB231 | Breast Adenocarcinoma | 22.84[3] | Not specified |
| TP1-TP7 series | B16F10 | Murine Melanoma | 41.12 - 61.11 | Not specified |
| Compound 19 | MDA-MB-231 | Breast Adenocarcinoma | Submicromolar[4] | JAK/HDAC dual inhibitor[4] |
| RPMI-8226 | Multiple Myeloma | Submicromolar[4] | JAK/HDAC dual inhibitor[4] |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism by which many anti-cancer drugs exert their effect is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The following table summarizes the observed effects of representative triazolopyridine compounds on these cellular processes.
Table 2: Effects of Triazolopyridine Derivatives on Apoptosis and Cell Cycle
| Compound ID | Cancer Cell Line | Assay | Results |
| 12m | MV4-11 | Apoptosis Assay | Increased apoptosis rate from 43.2% to 83.2%[1] |
| H12 | MGC-803 | Apoptosis Assay | Dose-dependent increase in apoptotic cells up to 45.92%[2] |
| WS-722 | THP-1 | Cell Cycle Analysis | G0/G1 phase arrest |
| 12e | A549 | Cell Cycle Analysis | Increased G0/G1 phase population from 56.06% to 76.84%[5] |
| Compound 1 | HCC1937, HeLa | Western Blot | Increased levels of p53, p21, and cleaved PARP, indicating cell cycle arrest and apoptosis[6] |
| Thiazolopyridine AV25R | RS4;11 | Apoptosis Assay | Significant induction of early and late apoptosis/necrosis at 10 µM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for in vitro anti-cancer drug screening.
Protocol 1: Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with a range of concentrations of the triazolopyridine compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug).
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well. Incubate for 4-24 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the triazolopyridine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the triazolopyridine compound for a specified period (e.g., 24 or 48 hours) and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro anti-cancer activity screening.
Caption: Simplified ERK signaling pathway targeted by some triazolopyridine compounds.
References
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Triazolopyridine Analogs Against Known Enzyme Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of various triazolopyridine and related heterocyclic analogs against established inhibitors for several key enzyme targets implicated in a range of diseases. The data presented is intended for researchers, scientists, and drug development professionals to inform discovery and optimization efforts centered on this promising scaffold.
Introduction to the Triazolopyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been investigated as potent and selective inhibitors of various enzymes, offering potential therapeutic applications in oncology, inflammatory diseases, and neurodegenerative disorders. This guide focuses on the comparative efficacy of triazolopyridine analogs and their bioisosteres against phosphodiesterases (PDEs), p38 MAP kinase, Pim-1 kinase, and Tyrosyl-DNA phosphodiesterase 2 (TDP2).
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory potency (IC50 values) of various triazolopyridine and related analogs compared to known inhibitors for their respective targets.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 leads to increased cAMP levels, resulting in anti-inflammatory effects.
| Compound ID | Scaffold | PDE4 Isoform | IC50 (µM) | Known Inhibitor | Known Inhibitor IC50 (µM) |
| 10 | Triazolothiadiazine | PDE4A1A | <0.001 | Rolipram | ~1 |
| 18 | Triazolopyridazine | PDE4A1A | <0.001 | Rolipram | ~1 |
| Tofimilast | N/A | PDE4 | N/A | Rolipram | ~1 |
| Apremilast | N/A | PDE4 | N/A | Rolipram | ~1 |
Data for compounds 10 and 18 are from studies on substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. Rolipram is a well-characterized selective PDE4 inhibitor.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central mediator of the cellular response to stress and inflammatory cytokines. Its inhibition is a therapeutic strategy for various inflammatory diseases.
| Compound ID | Scaffold | IC50 (µM) | Known Inhibitor | Known Inhibitor IC50 (µM) |
| CP-808844 | Triazolopyridine-oxazole | N/A | SB 202190 | ~0.05 |
| Analog Series | Triazolopyridine-oxazole | Varies | SB 202190 | ~0.05 |
CP-808844 is a lead compound from a series of triazolopyridine-oxazole based p38 inhibitors. SB 202190 is a potent and selective p38 inhibitor.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Pim-1 inhibitors are being explored as potential anti-cancer agents.
| Compound ID | Scaffold | IC50 (µM) | Known Inhibitor | Known Inhibitor IC50 (µM) |
| Compound 1 | Pyrazolo[1,5-a]pyrimidine | 0.045 | SGI-1776 | N/A |
| Compound 11b | Pyrazolo[1,5-a]pyrimidine | Sub-micromolar | SGI-1776 | N/A |
Compounds 1 and 11b are from a series of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors. SGI-1776 is a known Pim-1 inhibitor.
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that removes stalled topoisomerase II-DNA complexes, a mechanism of resistance to certain chemotherapeutic agents. TDP2 inhibitors could potentially enhance the efficacy of topoisomerase II poisons.
| Compound ID | Scaffold | IC50 (µM) |
| 7a | 5-phenyl triazolopyrimidine | < 50 |
| 17a | Triazolopyridine | < 50 |
| 17e | Triazolopyridine | 43.8 |
| 17z | Triazolopyridine | 21.0 |
Compounds 7a, 17a, 17e, and 17z are from a study on triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these enzymes operate is crucial for rational drug design.
Figure 1: Simplified signaling pathway of PDE4 inhibition.
Figure 2: p38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy data.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.
-
Reagent Preparation : Prepare serial dilutions of the test compounds (e.g., 6-Bromo-8-methyltriazolo[1,5-a]pyridine analogs) and a known PDE4 inhibitor (e.g., Rolipram) in an appropriate buffer (e.g., Tris-HCl with MgCl2).
-
Enzyme Reaction : In a microplate, add the PDE4 enzyme to the wells containing the test compounds or control.
-
Substrate Addition : Initiate the reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination : Stop the reaction by adding a stop solution.
-
Detection : A binding agent that binds to the hydrolyzed product (AMP) is added. The change in fluorescence polarization is measured using a plate reader. A lower polarization value indicates less hydrolysis and therefore greater inhibition.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for a PDE4 inhibition assay.
In Vitro p38 MAP Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
-
Reagent Preparation : Prepare serial dilutions of the test compounds and a known p38 inhibitor in DMSO. Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT), ATP solution, and a substrate solution (e.g., ATF2).
-
Inhibitor Binding : In a 96-well plate, add the kinase buffer, recombinant human p38α kinase, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Kinase Reaction : Initiate the reaction by adding a mixture of ATP and the substrate. Incubate for 30-60 minutes at 30°C.
-
Detection : Stop the reaction and measure kinase activity. This can be done using a radiometric assay (measuring incorporation of ³²P) or a luminescence-based assay (measuring ADP production).
-
Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the effect of compounds on cell viability.
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control.
Conclusion
The triazolopyridine scaffold and its related analogs represent a versatile platform for the development of potent and selective enzyme inhibitors. The data compiled in this guide demonstrates that derivatives of this scaffold exhibit significant inhibitory activity against a range of therapeutically relevant targets. Further investigation into the structure-activity relationships of 6-Bromo-8-methyltriazolo[1,5-a]pyridine and its analogs is warranted to explore their full potential in drug discovery. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies.
References
The Ascending Trajectory of Substituted Triazolopyridines: A Comparative Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of triazolopyridine has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the therapeutic potential of substituted triazolopyridines across various domains, including oncology, infectious diseases, inflammation, and neurology. By presenting quantitative data, detailed experimental protocols, and elucidating key signaling pathways, this review aims to serve as a valuable resource for the advancement of drug discovery and development efforts centered on this versatile molecular framework.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Substituted triazolopyridines have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines and targeting key signaling pathways involved in tumor progression.
Comparative Efficacy of Substituted Triazolopyridines in Oncology
The anticancer activity of various substituted triazolopyridine derivatives has been evaluated using in vitro cytotoxicity assays, with IC50 values providing a quantitative measure of their potency. Table 1 summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | [Details of substitutions] | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] |
| TP-2 | [Details of substitutions] | Human Colorectal Carcinoma (HCT-116) | [Data not available in abstract] | [2] |
| TP-3 | [Details of substitutions] | Human Glioblastoma (U-87 MG) | [Data not available in abstract] | [2] |
| TP-4 | [Details of substitutions] | Human Breast Adenocarcinoma (MCF-7) | [Data not available in abstract] | [2] |
| PTP-1 | Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | Human Cervical Cancer (HeLa) | [Concentration-dependent cytotoxicity observed] | [4] |
| PTP-2 | Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | Human Breast Cancer (HCC1937) | [Concentration-dependent cytotoxicity observed] | [4] |
| TP-JAK/HDAC-19 | 5-(benzo[d][1][4]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide | Human Breast Adenocarcinoma (MDA-MB-231) | 0.75 - 0.95 | [5] |
| TP-JAK/HDAC-19 | 5-(benzo[d][1][4]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide | Human Multiple Myeloma (RPMI-8226) | 0.12 - 0.46 | [5] |
| TP-c-Met/VEGFR2-17l | [Details of substitutions] | Human Lung Carcinoma (A549) | 0.98 ± 0.08 | [6] |
| TP-c-Met/VEGFR2-17l | [Details of substitutions] | Human Breast Adenocarcinoma (MCF-7) | 1.05 ± 0.17 | [6] |
| TP-c-Met/VEGFR2-17l | [Details of substitutions] | Human Cervical Cancer (HeLa) | 1.28 ± 0.25 | [6] |
Table 1: In Vitro Anticancer Activity of Substituted Triazolopyridines. This table presents the half-maximal inhibitory concentration (IC50) values of various substituted triazolopyridine derivatives against a panel of cancer cell lines.
Key Signaling Pathways Targeted by Anticancer Triazolopyridines
The anticancer effects of substituted triazolopyridines are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
One of the prominent mechanisms involves the inhibition of key protein kinases. For instance, certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[4] This inhibition subsequently downregulates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are crucial for cell survival and proliferation.
Figure 1: EGFR Signaling Pathway Inhibition. Substituted triazolopyridines can inhibit EGFR activation, blocking downstream PI3K/Akt and RAS/RAF/MEK/ERK pathways.
Another important target for this class of compounds is the Janus kinase (JAK) family of tyrosine kinases, which are integral components of the JAK/STAT signaling pathway. This pathway plays a critical role in cytokine-mediated cell growth and survival. Dual inhibitors targeting both JAK and histone deacetylases (HDACs) have shown potent antiproliferative activity.[5][7]
Figure 2: JAK/STAT Pathway Inhibition. Triazolopyridine-based inhibitors can block JAK activity, preventing the phosphorylation and activation of STAT proteins.
Furthermore, some triazolopyridine derivatives act as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, invasion, and angiogenesis.[6]
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted triazolopyridine compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted triazolopyridines and their analogs have shown promising activity against both Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Substituted Triazolopyridines in Microbiology
The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| TPZ-1a | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32-64 | [3] |
| TPZ-1f | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32-64 | [3] |
| TPZ-1i | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32-64 | [3] |
| TPZ-2c | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32-64 | [3] |
| TPZ-2e | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [3] |
| TPZ-1f | Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16-32 | [3] |
| TPZ-1i | Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16-32 | [3] |
| TPZ-2e | Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16 | [3] |
Table 2: In Vitro Antimicrobial Activity of Substituted Triazolopyrazines. This table presents the minimum inhibitory concentration (MIC) values of various substituted triazolopyrazine derivatives against Staphylococcus aureus and Escherichia coli.
Experimental Protocol for Antimicrobial Activity Assessment
Microbroth Dilution Method for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. Substituted triazolopyridines have demonstrated anti-inflammatory properties in preclinical models.
Comparative Efficacy of Substituted Triazolopyridines in Inflammation
The anti-inflammatory effects of these compounds are often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for assessing efficacy.
| Compound ID | Substitution Pattern | Animal Model | Dose | Edema Inhibition (%) | Reference |
| NF161 | [1][2][3]triazolo[4,3-a][1][8]naphthyridine | Rat | [Dose not specified in abstract] | Stronger than NF177 | [8][9] |
| NF177 | [1][2][3]triazolo[4,3-a][1][8]naphthyridine | Rat | [Dose not specified in abstract] | Less active than NF161 | [8][9] |
| TP-A | (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Rat | [Dose not specified in abstract] | 91 | [10] |
| TP-B | (S)-1-(6-Phenyl-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazin-3-yl)ethanol | Rat | [Dose not specified in abstract] | 81 | [10] |
Table 3: In Vivo Anti-inflammatory Activity of Substituted Triazolopyridines. This table summarizes the percentage of edema inhibition by various substituted triazolopyridine derivatives in the carrageenan-induced paw edema model.
Experimental Protocol for Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into control and treatment groups.
-
Compound Administration: Administer the test compounds or vehicle to the respective groups, typically via oral or intraperitoneal routes.
-
Induction of Inflammation: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of different routes to 6-Bromo-8-methyltriazolo[1,5-a]pyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two prominent synthetic pathways to 6-Bromo-8-methyltriazolo[1,5-a]pyridine, a key scaffold in medicinal chemistry. The comparison is based on established chemical transformations for analogous structures, offering a framework for selecting the most suitable route based on experimental parameters.
The synthesis of the target molecule, 6-Bromo-8-methyltriazolo[1,5-a]pyridine, originates from the common precursor, 5-bromo-3-methylpyridin-2-amine. The two routes diverge in their strategy for constructing the fused triazole ring.
Route 1: Formamide Cyclization Pathway
This pathway involves an initial formylation of the starting 2-aminopyridine to yield an N-(pyridin-2-yl)formamide intermediate. Subsequent intramolecular cyclization, typically under dehydrating conditions, furnishes the desired triazolo[1,5-a]pyridine ring system. This method is widely employed for the synthesis of such fused heterocycles.
Route 2: Hydrazine Cyclization Pathway
The second approach commences with the conversion of the 2-aminopyridine to a 2-hydrazinopyridine derivative. This intermediate then undergoes cyclization with a one-carbon electrophile, such as triethyl orthoformate or formic acid, to construct the triazole ring. This classical method offers an alternative strategy for the annulation of the triazole ring onto the pyridine core.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is based on representative yields and reaction conditions for analogous transformations reported in the scientific literature, as specific data for the target molecule is not extensively published.
| Parameter | Route 1: Formamide Cyclization | Route 2: Hydrazine Cyclization |
| Starting Material | 5-bromo-3-methylpyridin-2-amine | 5-bromo-3-methylpyridin-2-amine |
| Key Intermediates | N-(5-bromo-3-methylpyridin-2-yl)formamide | 2-hydrazinyl-5-bromo-3-methylpyridine |
| Overall Yield (Analogous) | ~70-85% | ~65-80% |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Step 1: Formylation (e.g., formic acid, reflux). Step 2: Cyclization (e.g., POCl₃, heat) | Step 1: Diazotization followed by reduction (e.g., NaNO₂, HCl, then SnCl₂). Step 2: Cyclization (e.g., triethyl orthoformate, acid catalyst, reflux) |
| Reagent Toxicity/Handling | Moderate (use of POCl₃ requires caution) | Moderate (hydrazine derivatives can be toxic; diazotization requires careful temperature control) |
| Purification | Standard chromatographic techniques | Standard chromatographic techniques |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in each proposed synthetic route, adapted from established procedures for similar substrates.
Route 1: Formamide Cyclization - Experimental Protocol
Step 1: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide
-
To a solution of 5-bromo-3-methylpyridin-2-amine (1.0 eq) in formic acid (5.0 eq), the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford N-(5-bromo-3-methylpyridin-2-yl)formamide.
Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
N-(5-bromo-3-methylpyridin-2-yl)formamide (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 3.0 eq).
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting solid is filtered, washed with water, and purified by column chromatography on silica gel to yield 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Route 2: Hydrazine Cyclization - Experimental Protocol
Step 1: Synthesis of 2-hydrazinyl-5-bromo-3-methylpyridine
-
5-bromo-3-methylpyridin-2-amine (1.0 eq) is dissolved in concentrated hydrochloric acid.
-
The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.
-
The mixture is stirred for 2-4 hours at low temperature.
-
The reaction is then made alkaline with a concentrated sodium hydroxide solution, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 2-hydrazinyl-5-bromo-3-methylpyridine.
Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine
-
A mixture of 2-hydrazinyl-5-bromo-3-methylpyridine (1.0 eq) and triethyl orthoformate (3.0 eq) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated to reflux for 6-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Formamide Cyclization Pathway.
Caption: Route 2: Hydrazine Cyclization Pathway.
Unveiling the Off-Target Landscape of Triazolopyridine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for advancing safe and effective therapeutics. The triazolopyridine scaffold is a prevalent motif in numerous potent kinase inhibitors, but its interaction with unintended protein targets can lead to unforeseen biological consequences. This guide provides a comparative analysis of the off-target effects of triazolopyridine-based inhibitors against mechanistically distinct alternatives, supported by experimental data and detailed methodologies.
This analysis focuses on triazolopyridine-based inhibitors targeting three well-studied kinases: p38 MAP Kinase, Janus Kinase 1 (JAK1), and Bromodomain-containing protein 4 (BRD4). By examining their selectivity profiles alongside non-triazolopyridine inhibitors, we aim to provide a clearer understanding of the potential liabilities and opportunities associated with this chemical scaffold.
Comparative Analysis of On-Target and Off-Target Activities
The following tables summarize the inhibitory activities of selected triazolopyridine-based inhibitors and their non-triazolopyridine counterparts against their primary targets and a panel of off-target kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, allows for a direct comparison of potency and selectivity.
p38 MAP Kinase Inhibitors
| Compound (Scaffold) | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| Triazolopyridine-based p38 Inhibitor | p38α | 15[1] | JNK1 | >1000 |
| JNK2 | >1000 | |||
| ERK2 | >1000 | |||
| SB203580 (Pyridinylimidazole) | p38α | 50[2] | RAF1 | 8000 |
| JNK2 | >10000 | |||
| MKK6 | >10000 |
JAK1 Inhibitors
| Compound (Scaffold) | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| Filgotinib (Triazolopyridine) | JAK1 | 10[3] | JAK2 | 28 |
| JAK3 | 810 | |||
| TYK2 | 116 | |||
| Tofacitinib (Pyrrolopyrimidine) | JAK1 | 1.2 | JAK2 | 20 |
| JAK3 | 1.0 | |||
| TYK2 | 344 |
Note: Data for Tofacitinib is from various sources and is presented for comparative purposes.
BRD4 Inhibitors
| Compound (Scaffold) | Primary Target | On-Target IC50 (nM) | Off-Target Protein | Off-Target IC50 (nM) |
| Triazolopyridine-based BRD4 Inhibitor (e.g., Compound 13d) | BRD4 (BD1) | 81[4] | BRD2 (BD1) | 120 |
| BRD3 (BD1) | 150 | |||
| CREBBP | >10000 | |||
| JQ1 (Thienotriazolodiazepine) | BRD4 (BD1) | 77[5] | BRD2 (BD1) | 50 |
| BRD3 (BD1) | 90 | |||
| TAF1 | >10000 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methodologies used to assess off-target effects, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-8-methyltriazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 6-Bromo-8-methyl[1][2]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the nature of halogenated organic compounds and pyridine derivatives, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from potential splashes.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[3]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors or dust.[3]
In the event of a spill, small spills can be absorbed with an inert, non-combustible material like vermiculite or sand.[3] For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The disposal of 6-Bromo-8-methyl[1][2]triazolo[1,5-a]pyridine waste must comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Waste Segregation: All waste containing 6-Bromo-8-methyl[1][2]triazolo[1,5-a]pyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper, gloves), must be segregated and classified as "Halogenated Organic Waste".[1] Do not mix this waste with non-halogenated or other incompatible waste streams.[3]
-
Waste Collection:
-
Solid Waste: Collect the pure compound and any contaminated solid materials in a designated, properly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected separately in a designated hazardous waste container for aqueous halogenated organic waste.[1] Organic solutions should be collected in a separate, compatible container for flammable halogenated organic solvents.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the chemical name, "Hazardous Waste," and a description of the contents (e.g., "Halogenated Organic Waste").[1]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area away from direct sunlight and heat.[1] Ensure containers are tightly sealed to prevent leakage or the release of fumes.[1] Store separately from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5] The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[6]
Quantitative Data Summary
| Parameter | Value and Species | Reference |
| Oral LD50 (Bromine) | 2,600 mg/kg [Rat] | [7] |
| TWA (Time-Weighted Average) | 0.1 ppm | [7] |
| STEL (Short-Term Exposure Limit) | 0.3 ppm | [7] |
Personal protective equipment for handling 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Essential Safety and Handling Guide for 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-8-methyl[1]triazolo[1,5-a]pyridine (CAS Number: 899429-04-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2][3][4] | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat.[4] For significant exposure risks, chemically resistant coveralls may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[2][3] | To prevent inhalation of harmful dust. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to minimize dust inhalation.
-
An eyewash station and safety shower should be readily accessible.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material.
-
During Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
After Handling: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Procedure:
| Waste Type | Disposal Container | Disposal Method |
| Solid Chemical Waste | Labeled, sealed, and compatible waste container. | Offer to a licensed professional waste disposal service. |
| Contaminated Materials | Labeled, sealed, and compatible waste container. | Dispose of as unused product. This includes items like contaminated gloves, weighing paper, and pipette tips. |
| Empty Containers | Original container or appropriate waste container. | Dispose of as unused product. |
Visual Guides
The following diagrams illustrate the key workflows for ensuring safety when handling 6-Bromo-8-methyl[1]triazolo[1,5-a]pyridine.
Caption: PPE Selection and Use Workflow for Chemical Handling.
Caption: Waste Disposal Workflow for Chemical and Contaminated Materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
